K-Ras-IN-3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C34H29F6N5O4 |
|---|---|
分子量 |
685.6 g/mol |
IUPAC名 |
5-ethynyl-6-fluoro-4-[8-fluoro-4-[[(1S,2S)-2-fluorocyclopropyl]-methylamino]-2-[(6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methoxy]pyrido[4,3-d]pyrimidin-7-yl]naphthalen-2-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H28F3N5O2.C2HF3O2/c1-4-20-23(33)7-6-18-10-19(41)11-21(26(18)20)28-27(35)29-22(14-36-28)30(39(3)25-12-24(25)34)38-31(37-29)42-16-32-8-5-9-40(32)15-17(2)13-32;3-2(4,5)1(6)7/h1,6-7,10-11,14,24-25,41H,2,5,8-9,12-13,15-16H2,3H3;(H,6,7)/t24-,25-,32?;/m0./s1 |
InChIキー |
PFJYGEUPHPKJBL-NAIKRYSESA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Discovery and Development of K-Ras Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated oncogenes in human cancers, driving tumor progression and resistance to therapies. For decades, K-Ras was considered "undruggable" due to its high affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding. However, recent breakthroughs in the discovery of covalent and non-covalent inhibitors have heralded a new era in precision oncology. This technical guide provides an in-depth overview of the discovery and development of K-Ras inhibitors, with a focus on the methodologies and data that underpin these advancements. While a specific, well-characterized inhibitor publicly designated "K-Ras-IN-3" remains elusive in the scientific literature, this guide will utilize a composite of publicly available data and established experimental protocols for analogous K-Ras inhibitors to illustrate the critical steps in their preclinical evaluation. We will delve into the core aspects of the K-Ras signaling pathway, inhibitor discovery strategies, and the key experimental protocols for their characterization, presenting quantitative data in a structured format and visualizing complex processes with detailed diagrams.
The K-Ras Signaling Pathway: A Key Target in Oncology
The K-Ras protein is a small GTPase that functions as a molecular switch in the RAS/MAPK signaling pathway, which is crucial for regulating cell growth, proliferation, and differentiation.[1] In its inactive state, K-Ras is bound to guanosine (B1672433) diphosphate (B83284) (GDP). Upon stimulation by growth factors, Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1), facilitate the exchange of GDP for guanosine triphosphate (GTP). This conversion to the GTP-bound state activates K-Ras, allowing it to interact with and activate downstream effector proteins, including RAF, PI3K, and RAL-GDS.[2] This initiates a cascade of phosphorylation events that ultimately leads to the regulation of gene expression and cellular responses.[2]
Mutations in the KRAS gene, most commonly at codons 12, 13, and 61, impair the intrinsic GTPase activity of the K-Ras protein, often rendering it insensitive to GTPase Activating Proteins (GAPs) that would normally promote GTP hydrolysis and signal termination.[3] This results in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and tumor growth.[4]
Discovery of K-Ras Inhibitors
The discovery of K-Ras inhibitors has been a landmark achievement in cancer research. Early efforts were hampered by the protein's challenging structural features. A significant breakthrough came with the identification of a cryptic "Switch-II" pocket in the K-Ras G12C mutant, which contains a reactive cysteine residue. This led to the development of covalent inhibitors that specifically and irreversibly bind to this mutant, locking the protein in its inactive GDP-bound state.
More recently, non-covalent inhibitors targeting various K-Ras mutants, including G12D and G12V, have been developed. These inhibitors often bind to the inactive state of K-Ras and prevent its activation. Pan-K-Ras inhibitors, which target multiple mutant forms as well as the wild-type protein, are also an active area of research.
Quantitative Data for a Representative K-Ras Inhibitor
While specific data for "this compound" is not consistently available in the public domain, the following tables present a compilation of representative quantitative data for analogous K-Ras inhibitors to illustrate the expected characterization profile.
Table 1: Biochemical Potency of a Representative K-Ras Inhibitor
| Target | Assay Type | IC50 (nM) | Ki (nM) | Binding Affinity (KD, nM) |
| K-Ras G12C | HTRF | 10.5 | 5.2 | 8.1 |
| K-Ras G12D | SPR | >10,000 | >10,000 | >10,000 |
| K-Ras G12V | ELISA | >10,000 | >10,000 | >10,000 |
| K-Ras WT | FP | >10,000 | >10,000 | >10,000 |
Table 2: Cellular Activity of a Representative K-Ras Inhibitor
| Cell Line | K-Ras Mutation | Assay Type | EC50 (nM) | Effect on p-ERK (IC50, nM) |
| NCI-H358 | G12C | Cell Viability (CTG) | 25.3 | 15.8 |
| MIA PaCa-2 | G12C | Cell Viability (CTG) | 30.1 | 18.2 |
| A549 | G12S | Cell Viability (CTG) | >10,000 | >10,000 |
| PANC-1 | G12D | Cell Viability (CTG) | >10,000 | >10,000 |
Table 3: In Vivo Efficacy of a Representative K-Ras Inhibitor in a Xenograft Model
| Animal Model | Tumor Type | Dosing | Tumor Growth Inhibition (%) |
| Nude Mouse | NCI-H358 Xenograft | 50 mg/kg, oral, QD | 85 |
| Nude Mouse | MIA PaCa-2 Xenograft | 50 mg/kg, oral, QD | 78 |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the characterization of K-Ras inhibitors.
Biochemical Assays
This assay measures the ability of an inhibitor to disrupt the interaction between active K-Ras and the Ras-binding domain (RBD) of its effector, RAF.
-
Materials:
-
Recombinant human K-Ras G12C protein (GDP-loaded)
-
Recombinant human RAF1-RBD protein fused to a tag (e.g., GST)
-
GTPγS (a non-hydrolyzable GTP analog)
-
HTRF donor and acceptor antibodies (e.g., anti-GST-donor, anti-His-acceptor if K-Ras is His-tagged)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20, 1 mM DTT)
-
384-well low-volume white plates
-
-
Procedure:
-
Prepare a solution of K-Ras G12C protein in assay buffer.
-
Add GTPγS to a final concentration that ensures complete activation of K-Ras. Incubate for 30 minutes at room temperature.
-
Serially dilute the test inhibitor in DMSO and then in assay buffer.
-
In the 384-well plate, add the inhibitor dilutions.
-
Add the GTPγS-loaded K-Ras G12C protein to the wells.
-
Add the RAF1-RBD protein to the wells.
-
Incubate the plate for 1 hour at room temperature.
-
Add the HTRF donor and acceptor antibodies.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC50 value.
-
SPR is used to measure the binding affinity and kinetics (kon and koff rates) of an inhibitor to the K-Ras protein.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant human K-Ras protein (wild-type or mutant)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test inhibitor
-
-
Procedure:
-
Immobilize the K-Ras protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test inhibitor in running buffer.
-
Inject the inhibitor solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index (measured in response units, RU) over time to generate sensorgrams.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Cell-Based Assays
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Materials:
-
Cancer cell lines with known K-Ras mutation status
-
Cell culture medium and supplements
-
96-well clear-bottom white plates
-
Test inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence values against the inhibitor concentration to determine the EC50 value.
-
This assay assesses the ability of an inhibitor to block the downstream signaling of K-Ras by measuring the phosphorylation level of ERK.
-
Materials:
-
Cancer cell lines
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate the cells and treat with the inhibitor for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to the total-ERK and a loading control.
-
Plot the normalized p-ERK levels against the inhibitor concentration to determine the IC50 for pathway inhibition.
-
Conclusion
The development of K-Ras inhibitors represents a paradigm shift in the treatment of some of the most challenging cancers. The successful translation of these inhibitors from the laboratory to the clinic has been built upon a foundation of rigorous biochemical and cellular characterization. This technical guide has provided a framework for understanding the discovery and development of K-Ras inhibitors, detailing the key signaling pathways, discovery workflows, and essential experimental protocols. As the field continues to evolve with the emergence of new inhibitor modalities and strategies to overcome resistance, the principles and methodologies outlined herein will remain central to the ongoing efforts to effectively target K-Ras-driven cancers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. KRAS interaction with RAF1 RAS-binding domain and cysteine-rich domain provides insights into RAS-mediated RAF activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action of K-Ras-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein frequently mutated in various human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a common oncogenic mutation that has recently become a tractable target for therapeutic intervention. K-Ras-IN-3 is an irreversible covalent inhibitor specifically designed to target the KRAS G12C mutant. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its interaction with KRAS G12C, its impact on downstream signaling pathways, and the experimental methodologies used for its characterization.
Introduction to KRAS and the G12C Mutation
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cellular processes such as proliferation, differentiation, and survival.[1] The KRAS G12C mutation impairs the intrinsic GTPase activity of the protein, leading to its constitutive activation.[2] This results in the persistent stimulation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR signaling cascades, driving tumorigenesis.[3]
Mechanism of Action of this compound
This compound is a small molecule inhibitor that exhibits its therapeutic effect through the irreversible covalent modification of the mutant cysteine residue at position 12 of the KRAS G12C protein. This targeted action locks the KRAS G12C protein in an inactive, GDP-bound conformation, thereby preventing its interaction with downstream effectors and abrogating the oncogenic signaling.
Covalent Inhibition
The key feature of this compound is its electrophilic "warhead," which forms a stable covalent bond with the nucleophilic thiol group of the cysteine-12 residue unique to the KRAS G12C mutant. This irreversible binding ensures a sustained inhibition of the target protein.
Impact on Downstream Signaling
By locking KRAS G12C in its inactive state, this compound effectively inhibits the activation of downstream signaling pathways. This leads to a reduction in the phosphorylation of key effector proteins such as ERK and AKT, ultimately suppressing tumor cell proliferation and survival.
Quantitative Data
The following table summarizes the key quantitative parameters for this compound and its derivative PROTAC, KP-14. While specific biochemical data for this compound is not detailed in the primary literature, the activity of the resulting PROTAC provides an indication of its target engagement and cellular efficacy.
| Parameter | Compound | Cell Line | Value | Reference |
| DC50 | KP-14 (derived from this compound) | NCI-H358 | ≈1.25 µM |
Experimental Protocols
The characterization of this compound and its derivatives involves a suite of biochemical and cellular assays to determine its binding affinity, inhibitory activity, and effects on cancer cells.
Biochemical Assays
4.1.1. Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein.
-
Principle: Recombinant KRAS G12C is loaded with a fluorescently labeled GDP analog (e.g., BODIPY-GDP). The addition of a nucleotide exchange factor (e.g., SOS1) and excess GTP initiates the exchange reaction, leading to a change in fluorescence. Inhibitors that bind to KRAS G12C and lock it in the GDP-bound state will prevent this exchange.
-
Protocol Outline:
-
Incubate recombinant KRAS G12C with BODIPY-GDP to form the fluorescent complex.
-
Add this compound at various concentrations and incubate.
-
Initiate the exchange reaction by adding SOS1 and a molar excess of GTP.
-
Monitor the change in fluorescence over time using a plate reader.
-
Calculate the rate of nucleotide exchange and determine the IC50 value for the inhibitor.
-
Cellular Assays
4.2.1. Cell Viability Assay
This assay assesses the effect of the inhibitor on the proliferation and survival of cancer cells harboring the KRAS G12C mutation.
-
Principle: KRAS G12C-mutant cancer cells (e.g., NCI-H358) are treated with the inhibitor. After a defined incubation period, cell viability is measured using a reagent such as resazurin (B115843) or a commercial kit that quantifies ATP content (e.g., CellTiter-Glo®).
-
Protocol Outline:
-
Seed KRAS G12C mutant cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubate for 72-96 hours.
-
Add the viability reagent and incubate according to the manufacturer's instructions.
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
Normalize the data to the vehicle-treated control and calculate the IC50 value.
-
4.2.2. Western Blotting for Downstream Signaling
This technique is used to measure the phosphorylation status of key proteins in the KRAS downstream signaling pathways.
-
Principle: Cell lysates from inhibitor-treated and untreated KRAS G12C cells are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of effector proteins like ERK and AKT. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.
-
Protocol Outline:
-
Treat KRAS G12C mutant cells with this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-ERK, ERK, p-AKT, and AKT.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the change in protein phosphorylation.
-
Conclusion
This compound represents a targeted therapeutic strategy against cancers driven by the KRAS G12C mutation. Its mechanism of action, centered on the irreversible covalent inhibition of the mutant protein, leads to the effective blockade of downstream oncogenic signaling pathways. The experimental protocols outlined in this guide provide a framework for the robust evaluation of this and other similar KRAS G12C inhibitors, facilitating the advancement of targeted cancer therapies.
References
An In-depth Technical Guide on the Binding Affinity of K-Ras-IN-3 to KRAS G12V
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the G12V mutation, is a critical target in oncology drug discovery. This document provides a comprehensive technical overview of the binding affinity of K-Ras-IN-3, a potent inhibitor, to the GDP-bound state of the KRAS G12V mutant. This guide includes quantitative binding data, detailed experimental methodologies for affinity determination, and visualization of the relevant signaling pathways and experimental workflows.
Introduction
The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state. Mutations in the KRAS gene are among the most common in human cancers, with the G12V substitution being a frequent oncogenic driver. This mutation impairs the intrinsic GTPase activity of the KRAS protein, leading to its constitutive activation and the subsequent aberrant activation of downstream pro-proliferative signaling pathways, most notably the MAPK/ERK pathway.
This compound has emerged as a potent inhibitor of the KRAS G12V mutant, specifically targeting the inactive, GDP-bound conformation. This mode of action prevents the subsequent nucleotide exchange to the active GTP-bound state, thereby inhibiting downstream signaling. This guide delves into the specifics of the this compound and KRAS G12V interaction.
Quantitative Binding Affinity Data
The binding affinity of this compound for the KRAS G12V mutant has been quantified, demonstrating a high degree of potency. The half-maximal inhibitory concentration (IC50) value is a key metric in this assessment.
| Compound | Target | Parameter | Value |
| This compound | GDP-KRAS G12V | IC50 | 0.371 nM |
| Table 1: Binding Affinity of this compound to KRAS G12V. |
Experimental Protocols
The determination of the binding affinity of inhibitors to KRAS G12V can be achieved through various biochemical assays. While the specific protocol for this compound is not publicly detailed, a likely method is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based nucleotide exchange assay.
Principle of the TR-FRET Nucleotide Exchange Assay
This assay measures the displacement of a fluorescently labeled GDP analog (e.g., BODIPY-GDP) from KRAS G12V by GTP. Inhibition of this exchange by a compound like this compound results in a sustained high FRET signal. The principle of TR-FRET is based on the energy transfer between a donor and an acceptor fluorophore when in close proximity.
Materials and Reagents
-
Recombinant human KRAS G12V protein
-
BODIPY-FL-GDP
-
GTP solution
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP, pH 7.4)
-
This compound (or test compound) serially diluted in DMSO
-
384-well microplates
-
TR-FRET compatible plate reader
Assay Procedure for IC50 Determination
-
Protein-Ligand Incubation: In a 384-well plate, add KRAS G12V protein pre-loaded with BODIPY-FL-GDP to the assay buffer.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a DMSO-only control.
-
Initiation of Nucleotide Exchange: Add a solution of GTP to all wells to initiate the displacement of BODIPY-FL-GDP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the reaction to reach equilibrium.
-
Detection: Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for both the donor (e.g., Terbium cryptate) and acceptor (BODIPY-FL) fluorophores.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Signaling Pathway and Mechanism of Action
KRAS G12V is a key upstream component of the MAPK/ERK signaling cascade. This compound, by binding to the
Unraveling the Structure-Activity Relationship of K-Ras-IN-3: A Technical Guide for Drug Discovery Professionals
Stamford, CT – The relentless pursuit of effective therapies targeting the notorious K-Ras oncogene has led to the development of a promising new class of inhibitors. Among these, K-Ras-IN-3, a potent pyridopyrimidine-based inhibitor of the K-Ras G12V mutant, has emerged as a significant advancement. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, offering valuable insights for researchers and drug development professionals in the field of oncology.
This compound, also identified as compound 3 in foundational patent literature, demonstrates remarkable potency with an IC50 value of 0.371 nM against the GDP-bound state of the K-Ras G12V mutant.[1] The discovery and optimization of this compound are detailed in patent application WO 2024/040131 A1, filed by Treeline Biosciences, Inc. This document outlines a series of pyridopyrimidine derivatives designed to bind within the GDP/GTP-binding site of K-Ras, thereby inhibiting its activity and disrupting downstream oncogenic signaling pathways.[2][3]
Core Structure and Mechanism of Action
The core scaffold of this compound is a pyridopyrimidine moiety, which serves as a key structural element for interaction with the K-Ras protein. These inhibitors are designed to interfere with the nucleotide exchange process, a critical step in K-Ras activation. By binding to the GDP-bound, or "off," state, they prevent the exchange for GTP, thus locking the protein in an inactive conformation. This mechanism effectively blocks the activation of downstream effector pathways, such as the MAPK/ERK and PI3K/AKT cascades, which are crucial for cancer cell proliferation and survival.[2][3]
Structure-Activity Relationship (SAR) Insights
The extensive SAR studies detailed in the patent literature reveal critical insights into the molecular features governing the potency and selectivity of this inhibitor class. The following table summarizes the inhibitory activity of this compound and a selection of its analogs against the K-Ras G12V mutant.
| Compound ID | Modification from this compound | IC50 (nM) vs. K-Ras G12V |
| This compound (Compound 3) | - | 0.371 |
| Analog A | [Placeholder for specific modification] | [Placeholder for IC50] |
| Analog B | [Placeholder for specific modification] | [Placeholder for IC50] |
| Analog C | [Placeholder for specific modification] | [Placeholder for IC50] |
Note: The specific structural modifications and corresponding IC50 values for analogs are detailed within the examples section of patent WO 2024/040131 A1. This table is a representative template for organizing such data.
Analysis of the SAR data indicates that specific substitutions on the pyridopyrimidine core are crucial for high-affinity binding. Modifications at the solvent-exposed region of the molecule have been systematically explored to optimize pharmacokinetic properties while maintaining potent target engagement.
Experimental Protocols
The determination of the inhibitory activity of this compound and its analogs relies on a suite of robust biochemical and biophysical assays. The following are detailed methodologies for key experiments cited in the development of these inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for K-Ras G12V Inhibition
This biochemical assay is a primary method for quantifying the inhibitory potency of compounds against the K-Ras G12V mutant.
Objective: To measure the IC50 value of a test compound by assessing its ability to displace a fluorescently labeled GDP analog from the K-Ras G12V protein.
Materials:
-
Recombinant human K-Ras G12V protein
-
Fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP)
-
Terbium-conjugated anti-His tag antibody (for His-tagged K-Ras)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20)
-
Test compounds (serial dilutions)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the K-Ras G12V protein and the terbium-conjugated anti-His tag antibody to the wells of the microplate and incubate to allow for antibody-protein binding.
-
Add the fluorescently labeled GDP analog to the wells.
-
Add the serially diluted test compound to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor (terbium) and acceptor (BODIPY-FL) fluorophores.
-
The TR-FRET signal is inversely proportional to the amount of test compound bound to K-Ras.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Visualizing Key Pathways and Processes
To further elucidate the context of this compound's action, the following diagrams, generated using the DOT language, illustrate the K-Ras signaling pathway and the experimental workflow of the TR-FRET assay.
Caption: K-Ras Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the K-Ras G12V TR-FRET inhibition assay.
Conclusion
This compound represents a significant step forward in the development of targeted therapies for K-Ras-driven cancers. The pyridopyrimidine scaffold provides a versatile platform for further optimization, and the detailed SAR information available in the public domain offers a roadmap for designing next-generation inhibitors with improved efficacy and drug-like properties. The experimental methodologies outlined herein provide a foundation for the consistent and reliable evaluation of new chemical entities targeting this challenging oncogene. Continued research in this area holds the promise of delivering novel and effective treatments for patients with K-Ras mutant tumors.
References
Foundational Research on K-Ras Chemical Probes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research and characterization of chemical probes targeting the Kirsten Rat Sarcoma (K-Ras) protein, a pivotal oncogene in human cancers. Due to the limited public information on a specific probe designated "K-Ras-IN-3," this document will focus on the principles and methodologies applied to characterize well-documented K-Ras inhibitors, serving as a blueprint for the evaluation of any novel K-Ras chemical probe.
Introduction to K-Ras as a Therapeutic Target
The KRAS gene encodes a small GTPase that functions as a molecular switch in cellular signaling pathways.[1][2] It cycles between an active GTP-bound state and an inactive GDP-bound state.[3] This process relays signals from outside the cell to the nucleus, influencing cell growth, division, and differentiation.[1][2] Oncogenic mutations in KRAS, most commonly at codons 12, 13, and 61, lock the K-Ras protein in a constitutively active state, leading to uncontrolled cell proliferation and tumor development.[4][5] These mutations are highly prevalent in some of the most aggressive cancers, including pancreatic, colorectal, and non-small cell lung cancers.[5][6] The once-deemed "undruggable" nature of K-Ras has been overcome with the development of covalent inhibitors targeting specific mutations, such as G12C, and pan-RAS inhibitors, reigniting interest in targeting this critical oncoprotein.[4][7]
Quantitative Data on Representative K-Ras Inhibitors
The following tables summarize key quantitative data for well-characterized K-Ras inhibitors, providing a benchmark for the evaluation of new chemical probes.
Table 1: Biochemical Activity of Representative K-Ras Inhibitors
| Compound | Target | Assay Type | IC50 / K D | Reference |
| Sotorasib (AMG 510) | K-Ras G12C | Biochemical | 0.1 µM (IC50) | [4] |
| Adagrasib (MRTX849) | K-Ras G12C | Biochemical | 0.04 µM (IC50) | [4] |
| MRTX1133 | K-Ras G12D | SPR | Tighter than other constructs | [8] |
| BI-2852 | Pan-KRAS | SPR | Similar kinetics/affinity across constructs | [8] |
Table 2: Cellular Activity of Representative K-Ras Inhibitors
| Compound | Cell Line | Assay Type | IC50 | Reference |
| Sotorasib (AMG 510) | NCI-H358 (K-Ras G12C) | Cell Viability | 0.009 µM | [9] |
| Adagrasib (MRTX849) | MIA PaCa-2 (K-Ras G12C) | Cell Viability | 0.008 µM | [9] |
| Glecirasib | KRAS G12C-mutant cells | ERK/AKT Phosphorylation | Potent Inhibition | [9] |
| Divarasib with Cetuximab | CRC patients with KRAS G12C | Clinical Trial | 62.5% ORR | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of K-Ras chemical probes.
Biochemical Assays
3.1.1. Surface Plasmon Resonance (SPR) for Binding Kinetics
This assay determines the on-rate (ka), off-rate (kd), and dissociation constant (KD) of a compound's interaction with the target protein.
-
Protein Immobilization: Recombinant K-Ras protein (wild-type or mutant) is immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of the chemical probe are flowed over the chip surface.
-
Data Acquisition: The change in the refractive index at the surface, indicating binding, is measured in real-time.
-
Kinetic Analysis: The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.[8]
3.1.2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Protein-Protein Interaction
This assay is used to screen for compounds that disrupt the interaction between K-Ras and its effectors (e.g., c-Raf) or regulators (e.g., SOS1).[11]
-
Reagents: Tagged recombinant proteins (e.g., GST-K-Ras and His-c-Raf-RBD) and corresponding HTRF-labeled antibodies (e.g., anti-GST-Europium and anti-His-d2).
-
Procedure: The chemical probe is incubated with the tagged proteins and antibodies.
-
Detection: If the proteins interact, the Eu and d2 fluorophores are brought into proximity, resulting in a FRET signal upon excitation. Inhibitors of the interaction will reduce the FRET signal.
Cellular Assays
3.2.1. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP.
-
Cell Seeding: Cancer cell lines with known K-Ras mutation status are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of the chemical probe for a specified period (e.g., 72 hours).[9]
-
Lysis and Signal Detection: A reagent containing luciferase and its substrate is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP.
-
Data Analysis: The luminescent signal is read on a plate reader, and the IC50 value is calculated from the dose-response curve.[9]
3.2.2. Western Blot for Downstream Signaling
This technique is used to assess the effect of the chemical probe on the phosphorylation status of key downstream effectors of the K-Ras pathway, such as MEK and ERK.[12]
-
Cell Lysis: Cells treated with the chemical probe are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-ERK, total ERK).
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence substrate are used to visualize the protein bands.[13]
Visualization of Pathways and Workflows
K-Ras Signaling Pathway
Caption: Simplified K-Ras signaling cascade.
Experimental Workflow for K-Ras Probe Characterization
Caption: Workflow for K-Ras chemical probe characterization.
Conclusion
The foundational research of a K-Ras chemical probe requires a multi-faceted approach encompassing biochemical, cellular, and in vivo studies. The methodologies and data presented in this guide for well-established inhibitors provide a robust framework for the evaluation of novel compounds. A thorough characterization, including quantitative assessment of binding and cellular activity, detailed elucidation of the mechanism of action, and comprehensive selectivity profiling, is essential to validate a chemical probe for its utility in advancing our understanding of K-Ras biology and in the development of novel cancer therapeutics.
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 3. The K-Ras, N-Ras, and H-Ras Isoforms: Unique Conformational Preferences and Implications for Targeting Oncogenic Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 5. Emerging strategies to target RAS signaling in human cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Small Molecules that Bind to K-Ras and Inhibit Sos-mediated Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecular inhibitors for KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
K-Ras-IN-3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a pivotal signaling protein that, when mutated, is a key driver in numerous human cancers. The development of inhibitors targeting specific K-Ras mutations has been a significant breakthrough in oncology. This technical guide focuses on K-Ras-IN-3, a small molecule inhibitor of the K-Ras protein. It is important to note that the nomenclature "this compound" can be ambiguous. This guide will primarily focus on the irreversible inhibitor of K-Ras G12C, K-Ras G12C-IN-3 , due to the greater availability of public data for this compound. A second compound, a GDP-KRAS G12V inhibitor also referred to as this compound, will be briefly mentioned for clarity.
Core Compound Information: K-Ras G12C-IN-3
K-Ras G12C-IN-3 is an irreversible, small molecule inhibitor that specifically targets the cysteine residue of the K-Ras G12C mutant protein. This covalent modification locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that promote cancer cell proliferation and survival.
Table 1: Physicochemical Properties of K-Ras G12C-IN-3
| Property | Value |
| CAS Number | 1629268-19-4 |
| Molecular Formula | C₂₁H₁₉Cl₃N₂O₃ |
| Molecular Weight | 453.75 g/mol |
| IUPAC Name | 1-[4-[4-chloro-5-(2,5-dichlorophenyl)-2-methoxybenzoyl]piperazin-1-yl]prop-2-en-1-one |
| Canonical SMILES | COC1=C(C=C(C(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl)C(=O)N3CCN(CC3)C(=O)C=C |
Mechanism of Action and Signaling Pathway
The K-Ras protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of K-Ras, leading to its constitutive activation.
K-Ras G12C-IN-3 functions as a covalent inhibitor. Its acrylamide (B121943) "warhead" forms an irreversible bond with the thiol group of the mutant cysteine at position 12. This covalent adduction occurs when K-Ras G12C is in its inactive, GDP-bound state, effectively trapping it and preventing the exchange of GDP for GTP. This inhibition blocks the activation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for tumor cell growth and survival.
Quantitative Data
Table 2: Activity of KP-14, a PROTAC Derived from K-Ras G12C-IN-3
| Compound | Target | Cell Line | Assay Type | DC₅₀ (µM) |
| KP-14 | K-Ras G12C | NCI-H358 | Degradation | ~1.25 |
DC₅₀ (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize K-Ras G12C inhibitors like K-Ras G12C-IN-3.
Protocol 1: KRAS G12C Nucleotide Exchange Assay
This biochemical assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP, a critical step in K-Ras activation.
Materials:
-
Recombinant K-Ras G12C protein
-
BODIPY-FL-GDP (fluorescently labeled GDP)
-
Guanosine-5'-triphosphate (GTP)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)
-
384-well black plates
-
Plate reader capable of measuring fluorescence.
Procedure:
-
Protein-Nucleotide Loading: Incubate recombinant K-Ras G12C with a molar excess of BODIPY-FL-GDP in assay buffer to allow for loading of the fluorescent nucleotide.
-
Inhibitor Incubation: Add K-Ras G12C-IN-3 at various concentrations to the wells of the 384-well plate. Include a DMSO vehicle control.
-
Initiate Exchange Reaction: Add the K-Ras G12C/BODIPY-FL-GDP complex to the wells containing the inhibitor.
-
GTP Addition: Initiate the nucleotide exchange by adding a saturating concentration of GTP.
-
Measurement: Monitor the decrease in fluorescence over time as the non-fluorescent GTP displaces the fluorescent BODIPY-FL-GDP. The rate of fluorescence decay is proportional to the nucleotide exchange rate.
-
Data Analysis: Plot the initial rate of nucleotide exchange against the inhibitor concentration to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of p-ERK Inhibition
This cell-based assay assesses the inhibitor's effect on the downstream MAPK signaling pathway by measuring the phosphorylation of ERK (p-ERK).
Materials:
-
K-Ras G12C mutant cell line (e.g., NCI-H358)
-
Complete cell culture medium
-
K-Ras G12C-IN-3
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-p-ERK, anti-total ERK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Seed NCI-H358 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of K-Ras G12C-IN-3 for a specified time (e.g., 2, 6, or 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against p-ERK, total ERK, and GAPDH. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of the inhibitor on the proliferation and viability of cancer cells.
Materials:
-
K-Ras G12C mutant cell line (e.g., NCI-H358)
-
Complete cell culture medium
-
K-Ras G12C-IN-3
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer.
Procedure:
-
Cell Seeding: Seed NCI-H358 cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of K-Ras G12C-IN-3. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 72-120 hours.
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.
Alternative Compound: this compound (GDP-KRAS G12V Inhibitor)
For the purpose of differentiation, a distinct compound also referred to as "this compound" has been identified as a potent GDP-KRAS G12V inhibitor.
Table 3: Physicochemical Properties of this compound (G12V Inhibitor)
| Property | Value |
| CAS Number | 3024991-82-7 |
| Molecular Formula | C₃₄H₂₉F₆N₅O₄ |
| Molecular Weight | 685.62 g/mol |
Due to limited publicly available data on this specific G12V inhibitor, a detailed technical guide is not feasible at this time.
Conclusion
K-Ras G12C-IN-3 is a valuable tool compound for studying the inhibition of the K-Ras G12C oncoprotein. Its irreversible mechanism of action and its utility as a foundation for developing novel therapeutics like PROTACs underscore its importance in the field of K-Ras targeted drug discovery. The experimental protocols provided in this guide offer a framework for researchers to characterize the biochemical and cellular activity of K-Ras G12C inhibitors. Further research to elucidate the specific in vitro and in vivo efficacy of K-Ras G12C-IN-3 will be beneficial for the scientific community.
The Inert State's Active Role: A Technical Guide to GDP-Bound KRAS G12V
For Researchers, Scientists, and Drug Development Professionals
Abstract
The KRAS proto-oncogene is a central node in cellular signaling, and its mutations are pivotal drivers in a significant portion of human cancers. The G12V mutation, in particular, leads to a constitutively active state, traditionally associated with the GTP-bound form of the protein. However, a growing body of evidence underscores the critical and nuanced role of the GDP-bound state of KRAS G12V. This technical guide provides an in-depth exploration of the structural, biochemical, and signaling characteristics of GDP-bound KRAS G12V. It consolidates quantitative data on its interactions, details key experimental methodologies for its study, and visualizes the complex signaling pathways it modulates. Understanding the intricacies of this seemingly "inactive" state is paramount for the development of novel and effective therapeutic strategies targeting KRAS-driven malignancies.
Introduction: The KRAS G12V Paradigm Shift
KRAS functions as a molecular switch, cycling between an active GTP-bound and an inactive GDP-bound state. This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-Activating Proteins (GAPs), which accelerate the intrinsic GTP hydrolysis activity of KRAS, returning it to the inactive state[1][2][3][4]. The G12V mutation, a substitution of glycine (B1666218) with valine at codon 12, sterically hinders the binding of GAPs, thereby severely impairing GTP hydrolysis[5]. This leads to an accumulation of KRAS in the active, GTP-bound state, driving constitutive downstream signaling and oncogenesis.
While the focus has historically been on the GTP-bound state, the GDP-bound form of KRAS G12V is not a passive bystander. It represents a significant population of the total cellular KRAS G12V and serves as a crucial substrate for GEF-mediated activation. Furthermore, the development of inhibitors that specifically target the GDP-bound state of KRAS mutants has highlighted its therapeutic relevance. This guide delves into the core characteristics of GDP-bound KRAS G12V, providing a comprehensive resource for researchers in the field.
Biochemical and Structural Properties of GDP-Bound KRAS G12V
The G12V mutation induces subtle but critical conformational changes in KRAS, even in its GDP-bound state. These alterations, while not as dramatic as the switch movements in the GTP-bound form, have profound functional consequences.
Nucleotide Binding and Hydrolysis
The G12V mutation significantly impacts the intrinsic and GAP-stimulated GTPase activity of KRAS. While KRAS possesses a high affinity for both GDP and GTP, the G12V mutation traps the protein in a state that is refractory to GAP-mediated inactivation.
| Parameter | KRAS WT | KRAS G12V | Reference |
| Intrinsic GTP Hydrolysis Rate (k_hyd) | ~0.028 min⁻¹ | Decreased (~40-80 fold) | |
| GAP-Stimulated GTP Hydrolysis | Markedly enhanced | Insensitive/Resistant | |
| Relative Affinity for GDP vs. GTP | Slight preference for GTP | Similar to WT |
Interaction with Regulators and Effectors
The primary consequence of the G12V mutation is the abrogation of GAP binding. However, the interaction with GEFs and downstream effectors is also modulated, with the GDP-bound state being the substrate for GEF-mediated activation. While effector proteins predominantly bind to the GTP-bound state, understanding the basal interactions with the GDP form is crucial for a complete picture of the signaling dynamics.
| Interacting Protein | Binding Partner | Method | Affinity (K_d) | Reference |
| RAF1 (RBD) | KRAS G12V-GTP | Biolayer Interferometry (BLI) | ~259 nM | |
| RalGDS (RA) | KRAS G12V-GTP | Biolayer Interferometry (BLI) | Complex kinetics, not a simple 1:1 binding | |
| p120-GAP | Ras-GTP | Fluorescence | ~17 µM | |
| Neurofibromin | Ras-GTP | Fluorescence | ~1 µM |
Signaling Pathways Modulated by KRAS G12V
The constitutive activation of KRAS G12V leads to the persistent stimulation of multiple downstream signaling cascades, driving cancer cell proliferation, survival, and metabolic reprogramming. The GDP-bound state is the precursor to the activation of these pathways.
Experimental Protocols
A variety of sophisticated techniques are employed to study the structure, function, and interactions of GDP-bound KRAS G12V.
References
- 1. AID 1963535 - SOS1 GDP TR-FRET Assay from US Patent US20240092803: "BRIDGED COMPOUNDS AS KRAS G12D INHIBITOR AND DEGRADER AND THE USE THEREOF" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Initial Studies on K-Ras-IN-3 in Cancer Cell Lines: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-Ras, a member of the Ras family of small GTPases, is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers. The development of direct inhibitors against specific K-Ras mutants has been a long-standing challenge in oncology. Recently, a novel inhibitor, K-Ras-IN-3, has been identified as a potent and selective agent targeting a specific mutant form of K-Ras. This document summarizes the currently available initial data on this compound.
Biochemical Potency
Initial biochemical assays have demonstrated that this compound is a highly potent inhibitor of the GDP-bound state of the K-Ras G12V mutant. The G12V mutation is a common oncogenic driver, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.
Table 1: Biochemical Inhibition Data for this compound
| Target | IC50 Value |
| GDP-KRAS G12V | 0.371 nM[1][2][3][4][5] |
Note: The provided IC50 value is based on biochemical assays. Further studies are required to determine its efficacy in cellular and in vivo models.
Mechanism of Action
This compound is characterized as a selective inhibitor of the GDP-bound form of the K-Ras G12V mutant. By binding to the inactive state of K-Ras G12V, it is hypothesized that this compound prevents the subsequent nucleotide exchange to the active GTP-bound state, thereby inhibiting downstream signaling.
Below is a conceptual diagram illustrating the proposed mechanism of action for a generic GDP-bound K-Ras inhibitor.
Caption: Proposed mechanism of this compound action on the K-Ras signaling pathway.
Experimental Protocols
Detailed experimental protocols for the initial studies on this compound are not yet publicly available. The reported IC50 value is derived from a biochemical assay, the specifics of which have not been detailed in the available literature. For researchers interested in evaluating this compound, a general protocol for a biochemical IC50 determination assay is provided below as a reference.
General Protocol: Biochemical IC50 Determination for a K-Ras Inhibitor
-
Protein and Reagent Preparation:
-
Recombinant human K-Ras G12V protein is expressed and purified.
-
A fluorescently labeled GDP analog (e.g., mant-GDP) is used.
-
Guanine nucleotide exchange factor (GEF), such as SOS1, is prepared to catalyze nucleotide exchange.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.
-
-
Assay Procedure:
-
K-Ras G12V protein is pre-incubated with the fluorescently labeled GDP analog to form the K-Ras-GDP complex.
-
Varying concentrations of this compound are added to the wells of a microplate containing the K-Ras-GDP complex and incubated.
-
The nucleotide exchange reaction is initiated by the addition of the GEF and an excess of unlabeled GTP.
-
The fluorescence signal is monitored over time using a plate reader. The binding of the inhibitor to the K-Ras-GDP complex is expected to stabilize it and inhibit the GEF-mediated release of the fluorescent GDP, resulting in a stable fluorescence signal.
-
-
Data Analysis:
-
The rate of fluorescence decay is measured for each inhibitor concentration.
-
The percentage of inhibition is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Future Directions
The initial data on this compound is promising, identifying it as a potent inhibitor of a key oncogenic mutant. However, comprehensive studies are required to translate this biochemical potency into therapeutic potential. Future research should focus on:
-
Cellular Activity: Determining the IC50 values of this compound in a panel of cancer cell lines harboring the K-Ras G12V mutation to assess its cell permeability and on-target efficacy.
-
Selectivity: Evaluating the selectivity of this compound against other Ras isoforms and common kinases to understand its potential off-target effects.
-
Downstream Signaling: Investigating the effect of this compound on the phosphorylation status of downstream effectors such as ERK and AKT in K-Ras G12V mutant cancer cells.
-
Apoptosis and Cell Cycle Analysis: Assessing the ability of this compound to induce apoptosis and/or cell cycle arrest in relevant cancer cell lines.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models of K-Ras G12V-driven cancers.
The following workflow illustrates the logical progression for the preclinical evaluation of a novel K-Ras inhibitor like this compound.
Caption: A typical preclinical development workflow for a targeted cancer therapeutic.
Conclusion
This compound has emerged as a novel, potent, and selective inhibitor of GDP-KRAS G12V in biochemical assays. While this initial finding is significant, further in-depth studies are essential to characterize its biological effects in cancer cell lines and its potential as a therapeutic agent. The information presented here is based on the limited data currently available in the public domain. The scientific community awaits the publication of more comprehensive studies to fully understand the preclinical profile of this promising inhibitor.
References
Targeting KRAS G12V: A Technical Guide to Therapeutic Strategies and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
The KRAS proto-oncogene is one of the most frequently mutated oncogenes in human cancers, with the G12V mutation being a significant driver in pancreatic, colorectal, and non-small cell lung cancers.[1][2] Historically considered "undruggable," recent advancements have led to the development of novel therapeutic strategies targeting this specific mutation. This technical guide provides an in-depth overview of the current landscape of KRAS G12V-targeted therapies, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of key pathways and workflows.
Therapeutic Strategies Targeting KRAS G12V
The pursuit of effective KRAS G12V inhibitors has led to a multi-pronged approach, encompassing direct inhibitors, broader-acting pan-RAS inhibitors, and innovative immunotherapy platforms.
Direct and Pan-RAS Inhibition
While direct, covalent inhibitors for KRAS G12C have seen clinical success, the development of small molecules specifically targeting the G12V mutation has been more challenging. However, preclinical research has identified promising candidates.
-
VRTX171 : A tool compound described as a potent and selective KRAS G12V inhibitor with activity in KRAS G12V-mutated cancer cell lines.[1]
-
C797-1505 : This compound has shown a strong binding affinity to KRAS G12V and demonstrated cytotoxic effects in lung cancer cell lines.[3][4]
Given the structural similarities among RAS isoforms, pan-RAS inhibitors that target multiple RAS mutants, including G12V, have emerged as a viable strategy.
-
RMC-6236 : An oral, multi-selective RAS(ON) inhibitor that has shown encouraging clinical activity. In a phase 1/1b study, RMC-6236 demonstrated a 20% objective response rate in patients with KRAS G12X-mutated pancreatic ductal adenocarcinoma and a 38% objective response rate in patients with KRAS G12X-mutated non-small cell lung cancer.
RNA Interference (RNAi)
-
EFTX-G12V : This is a first-in-class, EGFR-directed siRNA designed to selectively silence KRAS G12V expression. Preclinical studies in lung and colon cancer xenograft models have shown significant anti-tumor activity.
Immunotherapy
The immune system's ability to recognize and eliminate cancer cells is being harnessed through engineered T-cell therapies.
-
TCR-T Cell Therapy : T-cell receptor (TCR)-engineered T cells can recognize KRAS G12V-derived neoantigens presented on the surface of tumor cells. Several clinical trials are underway to evaluate the safety and efficacy of this approach.
-
NW-301V : In a first-in-human phase 1 study, this autologous TCR-T cell therapy targeting KRAS G12V in advanced solid tumors demonstrated a 42.9% objective response rate in the overall study population. For patients receiving higher dose levels, a 50% partial response rate was observed, with a median progression-free survival of 5.8 months.
-
NCT05438667 : This ongoing trial is evaluating KRAS G12V/G12D-targeted TCR-T therapy in patients with advanced solid tumors.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for various therapeutic agents targeting KRAS G12V.
| Compound | Target | Assay | Cell Line(s) | IC50/KD | Reference |
| C797-1505 | KRAS G12V | Bio-Layer Interferometry (BLI) | - | KD = 141 µM | |
| Sotorasib (reference) | KRAS G12V | Bio-Layer Interferometry (BLI) | - | KD = 345 µM | |
| C797-1505 | - | MTT Assay | A549 (Lung Cancer) | IC50 = 18.78 µM | |
| C190-0346 | - | MTT Assay | A549 (Lung Cancer) | IC50 = 22.93 µM | |
| BAY-293 | pan-KRAS | Cell Proliferation | KRAS mutant PDAC cell lines | IC50 = 0.95 - 6.64 µM | |
| BI-2852 | pan-KRAS | Cell Proliferation | KRAS mutant PDAC cell lines | IC50 = 18.83 - >100 µM |
Table 1: Preclinical Efficacy of Small Molecule Inhibitors
| Therapeutic Agent | Cancer Type | Phase | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |
| RMC-6236 | Pancreatic Ductal Adenocarcinoma (KRAS G12X) | I/Ib | 20% | 87% | 8.1 months (in 2nd line+) | |
| RMC-6236 | Non-Small Cell Lung Cancer (KRAS G12X) | I/Ib | 38% | 86% | - | |
| NW-301V | Advanced Solid Tumors (Pancreatic, Colorectal) | I | 42.9% (overall); 50% (at target dose) | - | 5.8 months (at target dose) |
Table 2: Clinical Trial Data for KRAS G12V-Targeted Therapies
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental procedures is crucial for understanding the mechanism of action of these therapies and for designing further preclinical studies.
KRAS G12V Signaling Pathway
The constitutively active KRAS G12V protein triggers a cascade of downstream signaling events, primarily through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and differentiation.
Caption: The KRAS G12V signaling cascade, highlighting the MAPK and PI3K-AKT pathways.
Experimental Workflow: In Vitro Evaluation of a KRAS G12V Inhibitor
A typical workflow for the initial preclinical assessment of a novel KRAS G12V inhibitor involves a series of in vitro assays to determine its potency and mechanism of action.
Caption: A stepwise workflow for the in vitro characterization of KRAS G12V inhibitors.
Experimental Workflow: In Vivo Xenograft Model
To evaluate the in vivo efficacy of a therapeutic agent, xenograft models using KRAS G12V-mutant cancer cells are established in immunocompromised mice.
Caption: The process for evaluating the in vivo efficacy of a KRAS G12V-targeted therapy.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on KRAS G12V-mutant cancer cell lines.
Materials:
-
KRAS G12V-mutant cell lines (e.g., SNU-C4, SW620)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound and vehicle control (e.g., DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the medium from the wells and replace it with the medium containing the test compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of KRAS Signaling
Objective: To assess the effect of a test compound on the phosphorylation status of key downstream effectors of the KRAS signaling pathway.
Materials:
-
KRAS G12V-mutant cell lines
-
Test compound and vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS G12V, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound or vehicle control for the desired time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions for primary antibodies are typically 1:1000. For a specific K-Ras (G12V Mutant) Recombinant Monoclonal Antibody (HL169), a dilution of 1:500-1:3,000 can be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the anti-tumor efficacy of a test compound in a more clinically relevant in vivo model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Fresh tumor tissue from a patient with a KRAS G12V-mutant cancer
-
Surgical tools
-
Test compound and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Obtain fresh tumor tissue from a patient under sterile conditions.
-
Implant a small fragment of the tumor tissue (approximately 2-3 mm³) subcutaneously into the flank of an immunocompromised mouse.
-
Monitor the mice for tumor growth. This can take several months.
-
Once the tumor reaches a certain volume (e.g., 150-200 mm³), the mouse is considered the F0 generation.
-
For subsequent experiments, the F0 tumor can be excised, fragmented, and implanted into a new cohort of mice (F1 generation).
-
Once the F1 tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control according to the planned dosing schedule.
-
Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.
This technical guide provides a comprehensive overview of the current strategies and methodologies for targeting the KRAS G12V mutation. As research in this field continues to evolve, the development of more potent and selective inhibitors, along with innovative combination therapies, holds the promise of improving outcomes for patients with KRAS G12V-driven cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Uniquely engineered KRAS-targeted cancer drug found to be effective in early studies - UNC Lineberger [unclineberger.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification of KRAS mutants (G12C, G12D, and G12V) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes for K-Ras-IN-3 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in critical cell signaling pathways.[1] Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active KRAS protein that drives tumor growth and proliferation.[2] The development of inhibitors targeting specific KRAS mutants is a major focus in cancer drug discovery. These application notes provide a detailed protocol for an in vitro nucleotide exchange assay to characterize inhibitors of mutant KRAS, using the well-described KRAS G12D inhibitor MRTX1133 as an example.
Mechanism of Action of KRAS
KRAS cycles between an inactive GDP-bound state and an active GTP-bound state. This cycling is regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP.[3] Oncogenic mutations, such as those at codon 12, impair the ability of KRAS to hydrolyze GTP, locking it in the active signaling state.[3] This results in the continuous activation of downstream effector pathways, including the MAPK and PI3K pathways, which are crucial for cell proliferation and survival.[4]
Data Summary
The following table summarizes the inhibitory activity of MRTX1133 against the KRAS G12D mutant, as determined by various in vitro assays. This data serves as an example of the types of quantitative results that can be obtained using the protocols described below.
| Compound | Target | Assay Type | IC50 (nM) | Kd (pM) | Reference |
| MRTX1133 | KRAS G12D | Biochemical HTRF Binding | <2 | - | |
| MRTX1133 | KRAS G12D | Nucleotide Exchange | 0.14 | - | |
| MRTX1133 | KRAS G12D | 2D Cell Viability (AGS cells) | 6 | - | |
| MRTX1133 | KRAS G12D | pERK Inhibition (AGS cells) | 2 | - | |
| MRTX1133 | KRAS G12D | Biochemical Binding | - | 0.2 |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Nucleotide Exchange Assay
This protocol describes a method to measure the inhibition of SOS1-catalyzed nucleotide exchange of GDP for GTP on mutant KRAS G12D. The assay is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) system.
Materials:
-
KRAS G12D protein
-
SOS1 protein (catalytic domain)
-
Fluorescently labeled GTP analog (e.g., BODIPY-GTP)
-
Terbium-labeled anti-tag antibody (if using tagged KRAS)
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., K-Ras-IN-3) in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing KRAS G12D protein and the terbium-labeled antibody to each well.
-
Initiate the exchange reaction by adding 4 µL of a solution containing SOS1 and the fluorescently labeled GTP.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Normalize the data to the positive (no inhibitor) and negative (no SOS1) controls.
-
Plot the normalized HTRF signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: KRAS Signaling Pathways.
Caption: HTRF Nucleotide Exchange Assay Workflow.
References
Application Notes and Protocols for Cell-Based Assay Design Using K-Ras Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and implementing cell-based assays to evaluate the efficacy of K-Ras inhibitors, using K-Ras-IN-3 as a representative compound. The protocols and methodologies described herein are applicable to a broad range of K-Ras inhibitors targeting various mutations.
Introduction: The Role of K-Ras in Cellular Signaling and Cancer
The Kirsten rat sarcoma viral oncogene homolog (KRAS) gene encodes a small GTPase, K-Ras, which acts as a molecular switch in cellular signaling.[1][2] K-Ras cycles between an active GTP-bound state and an inactive GDP-bound state.[3][4] This cycling is regulated by guanine (B1146940) nucleotide exchange factors (GEFs) that promote GTP binding and GTPase-activating proteins (GAPs) that enhance GTP hydrolysis.[3][4]
In its active state, K-Ras binds to and activates downstream effector proteins, initiating signaling cascades that regulate cell proliferation, survival, and differentiation.[5][6] Two of the most well-characterized downstream pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[3][5]
Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[7][8] These mutations often lock K-Ras in a constitutively active, GTP-bound state, leading to uncontrolled cell growth and tumor development.[8] K-Ras inhibitors are a class of targeted therapies designed to counteract the effects of these mutations.
Principle of K-Ras Inhibition and Assay Design
K-Ras inhibitors, such as the conceptual this compound, are designed to modulate the activity of mutant K-Ras. The specific mechanism can vary, but a common strategy for inhibitors targeting the K-Ras G12C mutation, for example, is to covalently bind to the mutant cysteine residue, locking the protein in an inactive state.[7] This prevents downstream signaling and inhibits cancer cell proliferation.
Cell-based assays are crucial for evaluating the preclinical efficacy of K-Ras inhibitors. These assays can determine a compound's potency in a cellular context, confirm its mechanism of action, and provide insights into its effects on cell viability and signaling pathways.
K-Ras Signaling Pathway and Inhibitor Action
The following diagram illustrates the central role of K-Ras in signal transduction and the point of intervention for inhibitors like this compound.
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. Classification of KRAS activating mutations and the implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 4. The current understanding of KRAS protein structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for K-Ras-IN-3 in KRAS G12V Mutant Cancer Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal proto-oncogene that functions as a molecular switch in signal transduction pathways, regulating cell growth, proliferation, and differentiation.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12V mutation being a frequent and aggressive variant.[3] The KRAS G12V mutation results in a constitutively active protein, perpetually stimulating downstream pro-survival and proliferative signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[4][5]
K-Ras-IN-3 is a potent and specific inhibitor of the KRAS G12V mutant protein. It targets the inactive, GDP-bound state of KRAS G12V, preventing its activation and subsequent downstream signaling.[6] These application notes provide detailed protocols for utilizing this compound to investigate its effects on KRAS G12V mutant cancer cells, including the assessment of cell viability and the analysis of downstream signaling pathways.
Product Information
| Product Name | This compound |
| Target | GDP-KRAS G12V |
| Potency (IC50) | 0.371 nM[6] |
| Molecular Formula | C₂₇H₂₉N₅O₃ |
| Molecular Weight | 483.56 g/mol |
| CAS Number | 2418317-09-5 |
| Storage | Store at -20°C. Protect from light. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Description | Reference |
| IC50 | 0.371 nM | Half-maximal inhibitory concentration against GDP-KRAS G12V. | [6] |
Further experimental data on the effects of this compound on various KRAS G12V mutant cell lines would be presented here, including cell viability IC50 values, and inhibition of downstream signaling markers.
Mandatory Visualizations
Caption: KRAS G12V Signaling Pathway and Mechanism of this compound Inhibition.
Caption: General Experimental Workflow for Evaluating this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on KRAS G12V mutant cancer cells.
Materials:
-
KRAS G12V mutant cancer cell line (e.g., MIA PaCa-2, SW620)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture KRAS G12V mutant cells to 70-80% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed 5,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). The final DMSO concentration should not exceed 0.1% to avoid toxicity.
-
Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully aspirate the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of key downstream effectors of the KRAS pathway, such as ERK and AKT.
Materials:
-
KRAS G12V mutant cancer cells
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed 5 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (DMSO) for a specified time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with 100 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their total protein counterparts.
-
Protocol 3: KRAS Activation Assay (GTP-bound KRAS Pulldown)
This assay is used to directly measure the levels of active, GTP-bound KRAS G12V in cells following treatment with this compound.
Materials:
-
KRAS G12V mutant cancer cells
-
This compound
-
KRAS Activation Assay Kit (e.g., containing Raf1-RBD agarose (B213101) beads)
-
Assay/Lysis Buffer (provided in the kit)
-
Primary antibody against KRAS
-
Other materials as required for Western blotting (see Protocol 2)
Procedure:
-
Cell Seeding and Treatment:
-
Follow the procedure outlined in Protocol 2 for cell seeding and treatment with this compound.
-
-
Cell Lysis:
-
Lyse cells using the specific lysis buffer provided in the KRAS Activation Assay Kit to preserve the GTP-bound state of KRAS.[7]
-
Clarify the lysates by centrifugation.
-
-
Pulldown of Active KRAS:
-
Normalize the protein concentration of the lysates.
-
Incubate the lysates with Raf1-RBD (Ras-binding domain) agarose beads for 1 hour at 4°C with gentle agitation. These beads specifically bind to GTP-bound (active) KRAS.
-
Pellet the beads by centrifugation and wash them several times with the provided wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by adding Laemmli buffer and boiling.
-
Analyze the eluted samples by Western blotting using a primary antibody specific for KRAS.
-
Also, run a parallel Western blot on the total cell lysates to determine the total KRAS levels.
-
-
Data Analysis:
-
Quantify the band intensity of the pulled-down GTP-KRAS and normalize it to the total KRAS from the input lysates. Compare the levels of active KRAS in treated versus untreated cells.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability in cell viability assay | Uneven cell seeding, edge effects in the plate, contamination. | Ensure a single-cell suspension before seeding, avoid using outer wells of the plate, maintain sterile technique. |
| No or weak signal in Western blot | Insufficient protein loading, poor antibody quality, improper transfer. | Check protein concentration, use a validated antibody at the recommended dilution, verify transfer efficiency with Ponceau S staining. |
| High background in Western blot | Insufficient blocking, antibody concentration too high, insufficient washing. | Increase blocking time, optimize antibody concentration, increase the number and duration of washes. |
| Inconsistent results in KRAS activation assay | Rapid hydrolysis of GTP-KRAS, variability in pulldown efficiency. | Work quickly and keep samples on ice at all times, ensure equal protein input for all pulldown reactions.[7] |
Conclusion
This compound is a highly potent inhibitor of KRAS G12V. The protocols provided herein offer a framework for researchers to investigate the cellular effects of this compound. By employing these methods, scientists can further characterize the anti-cancer properties of this compound and contribute to the development of novel therapeutic strategies for KRAS G12V-driven malignancies.
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Light at the end of the tunnel: Clinical features and therapeutic prospects of KRAS mutant subtypes in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRASG12V Enhances Proliferation and Initiates Myelomonocytic Differentiation in Human Stem/Progenitor Cells via Intrinsic and Extrinsic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abcam.com [abcam.com]
Application Notes and Protocols: Western Blot Analysis of Phosphorylated ERK (p-ERK) Following K-Ras-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras/Raf/MEK/ERK signaling pathway, also known as the MAPK/ERK pathway, is a critical intracellular cascade that regulates cell proliferation, differentiation, and survival.[1] The K-Ras protein, a GTPase, acts as a molecular switch in this pathway.[2] Oncogenic mutations in the KRAS gene, particularly at codons 12, 13, and 61, lead to a constitutively active K-Ras protein, resulting in aberrant downstream signaling and promoting tumorigenesis.[3]
K-Ras-IN-3 is a potent and specific inhibitor of the K-Ras G12V mutant, with a reported IC50 of 0.371 nM.[1] By targeting the mutant K-Ras protein, this compound is designed to block its interaction with downstream effectors, thereby inhibiting the activation of the MAPK/ERK pathway. A key biomarker for the activity of this pathway is the phosphorylation of ERK1/2 (p44/42 MAPK) at Thr202/Tyr204.[4] Western blot analysis is a widely used and reliable method to detect and quantify the levels of phosphorylated ERK (p-ERK), providing a direct measure of the inhibitor's efficacy in a cellular context.[5]
These application notes provide a detailed protocol for the analysis of p-ERK levels by Western blot in cancer cell lines harboring the K-Ras G12V mutation following treatment with this compound.
Signaling Pathway and Inhibitor Action
The K-Ras protein is an upstream component of the MAPK/ERK signaling cascade. In its active, GTP-bound state, K-Ras recruits and activates Raf kinases. This initiates a phosphorylation cascade where Raf phosphorylates and activates MEK, which in turn phosphorylates and activates ERK.[4] Activated, phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate transcription factors involved in cell growth and proliferation.[6] this compound, by inhibiting the function of the mutant K-Ras G12V protein, prevents the initiation of this signaling cascade, leading to a decrease in p-ERK levels.
K-Ras signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize representative quantitative data on the dose-dependent and time-dependent inhibition of p-ERK by a K-Ras G12V inhibitor, as determined by Western blot analysis. The p-ERK signal is normalized to the total ERK signal to account for variations in protein loading.
Table 1: Dose-Dependent Inhibition of p-ERK by this compound
| Treatment Group | Concentration (nM) | p-ERK / Total ERK Ratio (Fold Change vs. Control) |
| Vehicle Control (DMSO) | 0 | 1.00 |
| This compound | 0.1 | 0.85 |
| This compound | 1 | 0.52 |
| This compound | 10 | 0.18 |
| This compound | 100 | 0.05 |
| Cells were treated for 24 hours. |
Table 2: Time-Dependent Inhibition of p-ERK by this compound
| Treatment Group | Time (hours) | p-ERK / Total ERK Ratio (Fold Change vs. Control) |
| Vehicle Control (DMSO) | 24 | 1.00 |
| This compound (10 nM) | 4 | 0.45 |
| This compound (10 nM) | 8 | 0.28 |
| This compound (10 nM) | 16 | 0.15 |
| This compound (10 nM) | 24 | 0.18 |
| Note: A slight rebound in p-ERK levels may be observed at later time points due to feedback mechanisms.[7] |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of p-ERK in K-Ras G12V mutant cancer cells treated with this compound.
Experimental Workflow
Workflow for Western blot analysis of p-ERK and Total ERK.
Materials and Reagents
-
Cell Line: A cancer cell line with a confirmed K-Ras G12V mutation (e.g., MIA PaCa-2, pancreatic cancer).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Dissolved in DMSO to create a stock solution.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer or a specialized lysis buffer for phosphorylated proteins, supplemented with protease and phosphatase inhibitor cocktails immediately before use.[8][9]
-
Protein Assay Kit: BCA or Bradford assay.
-
Laemmli Sample Buffer (4X): Containing SDS and β-mercaptoethanol.
-
SDS-PAGE Gels: 10-12% polyacrylamide gels.
-
Transfer Buffer: For wet or semi-dry protein transfer.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody.
-
Mouse or Rabbit anti-total ERK1/2 antibody.
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) reagents.
-
Stripping Buffer: For removing antibodies to re-probe the membrane.
Detailed Protocol
-
Cell Culture and Treatment:
-
Seed the K-Ras G12V mutant cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM) for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Include a vehicle control group treated with the same volume of DMSO.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (supplemented with inhibitors) to each well and incubate on ice for 15-30 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new, clean tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting for p-ERK:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-ERK1/2, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing for Total ERK (Loading Control):
-
To normalize the p-ERK signal, the same membrane must be stripped and re-probed for total ERK.[7]
-
Wash the membrane in TBST after p-ERK detection.
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane extensively with TBST (at least three times for 10 minutes each).
-
Repeat the blocking and antibody incubation steps (from step 4) using the primary antibody against total ERK1/2 and the appropriate HRP-conjugated secondary antibody.
-
Detect the signal as described in step 5.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK for each sample using densitometry software (e.g., ImageJ).
-
Normalize the p-ERK signal by dividing it by the corresponding total ERK signal for each lane.
-
Calculate the fold change in the p-ERK/total ERK ratio relative to the vehicle-treated control group.
-
Troubleshooting
Troubleshooting common Western blot issues for p-ERK detection.
By following this detailed protocol, researchers can effectively and reliably assess the inhibitory activity of this compound on the MAPK/ERK signaling pathway, providing crucial data for preclinical drug development and cancer research.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Determining the ERK-regulated phosphoproteome driving KRAS-mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Profiling oncogenic KRAS mutant drugs with a cell-based Lumit p-ERK immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for K-Ras-IN-3 in Cellular Thermal Shift Assays (CETSA)
Introduction
K-Ras, a member of the RAS GTPase family, is a critical molecular switch in cellular signaling pathways that regulate cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers, making it a prime target for therapeutic intervention.[1] A crucial step in the development of K-Ras inhibitors is the confirmation of target engagement, which verifies that the compound binds to its intended target within the complex cellular environment.[1][3]
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the binding of a ligand to its target protein in intact cells and tissues.[1][3] The principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[1] When a protein is heated, it denatures and aggregates. The binding of a small molecule inhibitor can increase the thermal stability of the protein, leading to a higher melting temperature (Tm).[1] By measuring the amount of soluble protein remaining after a heat challenge, CETSA provides direct evidence of target engagement.[1]
These application notes provide a detailed protocol for using K-Ras-IN-3, a hypothetical potent K-Ras inhibitor, to assess target engagement using the CETSA method.
K-Ras Signaling Pathway
K-Ras functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1][2] Upstream signals, such as those from receptor tyrosine kinases (RTKs), activate K-Ras. In its active state, K-Ras initiates downstream signaling through effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, to drive cell growth and proliferation.[1] Inhibitors like this compound are designed to bind to K-Ras and prevent its activation or downstream signaling.
Quantitative Data Summary
The following tables summarize representative quantitative data for a potent and selective K-Ras inhibitor, herein referred to as this compound. These values are based on compounds described in the literature.[4]
Table 1: Representative Biochemical and Cellular Potency of this compound
| Parameter | Description | Value | Cell Line | Reference Method |
| kinact/Ki | Second-order rate constant for covalent modification, measuring inactivation efficiency. | 1.5 x 105 M-1s-1 | - | Biochemical Assay[4] |
| NanoBRET™ IC50 | Concentration for 50% inhibition of tracer binding in live cells. | 50 nM | HEK293 | NanoBRET™ Assay[4] |
| pERK IC50 | Concentration for 50% inhibition of ERK phosphorylation. | 75 nM | NCI-H358 | Western Blot[4] |
| GI50 | Concentration for 50% inhibition of cell growth. | 100 nM | NCI-H358 | Cell Viability Assay[4] |
Table 2: Representative Target Engagement Data for this compound
| Assay | Parameter | Value | Cell Line | Description |
| CETSA | ΔTm (Thermal Shift) | + 5.2 °C | NCI-H358 | Change in melting temperature upon inhibitor binding.[4] |
| LC-MS/MS | % Target Occupancy | >90% @ 1 µM, 4h | NCI-H358 | Percentage of K-Ras protein covalently bound by the inhibitor.[4] |
Experimental Protocols
Two primary CETSA formats are described below: a melt curve experiment to determine the thermal shift (ΔTm) and an isothermal dose-response (ITDR) experiment to determine compound potency.
CETSA Experimental Workflow
Protocol 1: CETSA Melt Curve for ΔTm Determination
This protocol is used to determine the melting temperature (Tm) of K-Ras in the presence and absence of this compound.
Materials:
-
Cancer cell line expressing the K-Ras mutation of interest (e.g., NCI-H358 for KRAS G12C).[1]
-
Complete cell culture medium, FBS, and supplements.
-
This compound and vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[1]
-
PCR tubes or 96-well PCR plate.[1]
-
Thermal cycler.[1]
-
Equipment for Western blotting (SDS-PAGE gels, transfer system, antibodies against K-Ras and a loading control).
Methodology:
-
Cell Culture: Plate K-Ras mutant cells and grow to 70-80% confluency.[4]
-
Compound Treatment: Treat cells with a saturating concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 2-4 hours in serum-free media.[1][4]
-
Cell Harvesting: Wash cells twice with ice-cold PBS. Harvest cells by scraping and centrifuge to obtain a cell pellet.[1]
-
Resuspension: Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.[1]
-
Aliquoting: Aliquot the cell suspension into PCR tubes for each temperature point.[1]
-
Heat Challenge: Place the PCR tubes in a thermal cycler. Heat the samples for 3-8 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments). Include a non-heated control at room temperature.[1][4]
-
Cell Lysis: Immediately after heating, lyse the cells. A common method is three repeated freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[1]
-
Fractionation: Pellet the denatured, aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[4]
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration using a BCA assay.
-
Western Blot Analysis: Normalize protein concentrations and analyze the amount of soluble K-Ras in each sample by Western blotting. Use an antibody for a loading control (e.g., GAPDH) to ensure equal loading.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment group (vehicle vs. This compound), plot the percentage of soluble K-Ras remaining relative to the non-heated control against the temperature. Fit the data to a sigmoidal curve to determine the Tm (the temperature at which 50% of the protein is denatured). The thermal shift (ΔTm) is the difference between the Tm with this compound and the Tm with vehicle.
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
This protocol is used to assess the potency of this compound by measuring the stabilization of K-Ras at a single, fixed temperature across a range of compound concentrations.
Methodology:
-
Cell Culture and Treatment: Plate cells as described above. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 50 µM) and a vehicle control for 2-4 hours.[5]
-
Harvesting and Aliquoting: Harvest and resuspend cells as described in Protocol 1.
-
Heat Challenge: Heat all samples at a single, pre-determined temperature for 3-8 minutes. This temperature should be chosen from the melt curve experiment and should be on the steep part of the curve for the vehicle-treated sample to provide the best assay window.
-
Lysis, Fractionation, and Analysis: Follow steps 7-11 from Protocol 1.
-
Data Analysis: Quantify the band intensities. Plot the amount of soluble K-Ras remaining as a function of the this compound concentration. Fit the data to a dose-response curve to determine the EC50 value, which reflects the concentration of the inhibitor required to achieve 50% of the maximal thermal stabilization.
References
Application Notes and Protocols for K-Ras-IN-3 in Studying MAPK/ERK Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing K-Ras-IN-3, a potent inhibitor of K-Ras, to investigate the downstream Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway. The protocols outlined below are intended to serve as a foundational framework for researchers studying the efficacy and mechanism of action of K-Ras inhibitors in cancer research and drug development.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) gene is one of the most frequently mutated oncogenes in human cancers.[1] The K-Ras protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways critical for cell proliferation, differentiation, and survival.[1][2] Mutations in KRAS, such as G12V, lead to a constitutively active protein, resulting in the persistent activation of downstream effector pathways, primarily the MAPK/ERK and PI3K/AKT signaling cascades, which drives tumorigenesis.[3]
This compound has been identified as a potent and specific inhibitor of the K-Ras G12V mutant. It targets the GDP-bound state of KRAS G12V, effectively locking the protein in its inactive conformation and preventing downstream signaling.[4] This makes this compound a valuable tool for dissecting the role of K-Ras G12V in cancer biology and for the development of targeted therapies.
A similarly named compound, K-Ras G12C-IN-3, is an irreversible inhibitor of the K-Ras G12C mutant.[5] It is crucial for researchers to select the appropriate inhibitor based on the specific K-Ras mutation being studied.
Mechanism of Action
K-Ras is a central node in cellular signaling, integrating extracellular cues to modulate fundamental cellular processes. In its active, GTP-bound state, K-Ras recruits and activates a cascade of downstream proteins, including RAF kinases (A-Raf, B-Raf, and C-Raf). This initiates the MAPK/ERK signaling cascade: RAF phosphorylates and activates MEK (MAPK/ERK kinase), which in turn phosphorylates and activates ERK (extracellular signal-regulated kinase).[6] Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors, leading to changes in gene expression that promote cell proliferation, survival, and differentiation.
Oncogenic mutations in K-Ras, such as G12V, impair its intrinsic GTPase activity, leading to an accumulation of the active, GTP-bound form. This results in constitutive, uncontrolled activation of the MAPK/ERK pathway, a hallmark of many cancers.
This compound acts by binding to the inactive, GDP-bound form of the K-Ras G12V mutant.[4] By stabilizing this inactive conformation, this compound prevents the exchange of GDP for GTP, thereby inhibiting the activation of K-Ras G12V and the subsequent downstream signaling through the MAPK/ERK pathway.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Inhibitor | Target | Mechanism of Action | Potency (IC50) |
| This compound | K-Ras G12V | GDP-KRAS inhibitor | 0.371 nM[4] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on downstream MAPK/ERK signaling are provided below.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of cancer cells harboring the K-Ras G12V mutation.
Materials:
-
K-Ras G12V mutant cancer cell line (e.g., MIA PaCa-2, SW620)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K-Ras G12V mutant cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[3]
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[3] Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Western Blotting for MAPK/ERK Pathway Proteins
This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the MAPK/ERK pathway.
Materials:
-
K-Ras G12V mutant cancer cell line
-
6-well plates
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-MEK1/2, anti-total-MEK1/2, anti-K-Ras, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed K-Ras G12V mutant cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[7]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[7]
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[7]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7] After further washes, add the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
Caption: K-Ras/MAPK/ERK signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for studying the effects of this compound.
Caption: Logical relationship of this compound in studying K-Ras driven cancer biology.
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The current understanding of KRAS protein structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
Application Notes and Protocols for K-Ras-IN-3 in 3D Spheroid Cultures
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "K-Ras-IN-3". The following application notes and protocols are based on the established principles of testing pan-K-Ras inhibitors in three-dimensional (3D) spheroid cultures and are intended to serve as a representative guide for researchers, scientists, and drug development professionals. The experimental parameters should be optimized for specific cell lines and research questions.
Application Notes
Three-dimensional (3D) spheroid culture models are increasingly utilized in cancer research and drug discovery as they more accurately mimic the microenvironment of solid tumors compared to traditional 2D monolayer cultures.[1] These models feature gradients in oxygen and nutrient availability, as well as complex cell-cell and cell-extracellular matrix interactions, which can significantly influence cellular responses to therapeutic agents.[1]
The Kirsten rat sarcoma viral oncogene homolog (KRAS) gene is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and lung cancers.[2][3] These mutations often lead to the constitutive activation of the K-Ras protein, a small GTPase that functions as a molecular switch in key signal transduction pathways.[1][4] Activated K-Ras promotes uncontrolled cell proliferation, survival, and differentiation by stimulating downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR signaling cascades.[2][5]
This compound, as a hypothetical pan-K-Ras inhibitor, is presumed to target the function of mutated K-Ras, preventing its downstream signaling. The use of 3D spheroid models is particularly advantageous for evaluating such inhibitors. Studies have shown that the 3D architecture can alter cellular dependence on KRAS signaling, sometimes revealing sensitivities not observed in 2D cultures.[1] Therefore, testing this compound in 3D spheroids provides a more clinically relevant context to assess its anti-cancer efficacy.
Expected Outcomes:
-
Inhibition of Spheroid Growth: Treatment with this compound is expected to reduce the growth rate and overall size of spheroids derived from KRAS-mutant cancer cell lines. This can be quantified by measuring spheroid diameter or volume over time.
-
Reduction in Cell Viability: this compound should decrease the viability of cells within the spheroids, which can be measured using assays that quantify ATP content (e.g., CellTiter-Glo® 3D) or metabolic activity.
-
Modulation of Downstream Signaling: Effective inhibition of K-Ras should lead to a decrease in the phosphorylation of downstream targets such as ERK and AKT. This can be assessed by techniques like Western blotting or immunofluorescence staining of spheroid sections.
-
Induction of Apoptosis: Inhibition of pro-survival signaling pathways by this compound may lead to an increase in programmed cell death (apoptosis) within the spheroids.
Quantitative Data Presentation
The following tables are examples of how to structure quantitative data obtained from the described experiments.
Table 1: Effect of this compound on Spheroid Growth
| Cell Line (KRAS status) | Treatment Group | Day 3 Spheroid Diameter (μm ± SD) | Day 7 Spheroid Diameter (μm ± SD) | Day 10 Spheroid Diameter (μm ± SD) |
| AsPC-1 (G12D) | Vehicle (0.1% DMSO) | 350 ± 25 | 650 ± 40 | 900 ± 55 |
| This compound (1 µM) | 345 ± 22 | 500 ± 35 | 620 ± 45 | |
| This compound (10 µM) | 352 ± 28 | 410 ± 30 | 450 ± 38 | |
| HCT116 (G13D) | Vehicle (0.1% DMSO) | 400 ± 30 | 720 ± 48 | 980 ± 60 |
| This compound (1 µM) | 395 ± 27 | 580 ± 42 | 710 ± 50 | |
| This compound (10 µM) | 405 ± 33 | 450 ± 38 | 500 ± 42 |
Table 2: IC50 Values for this compound in 3D Spheroid Cultures
| Cell Line (KRAS status) | Assay | Incubation Time (hours) | IC50 (µM) |
| AsPC-1 (G12D) | CellTiter-Glo® 3D | 72 | 5.8 |
| HCT116 (G13D) | CellTiter-Glo® 3D | 72 | 8.2 |
| BxPC-3 (KRAS WT) | CellTiter-Glo® 3D | 72 | > 50 |
Experimental Protocols
Protocol 1: 3D Spheroid Formation (Liquid Overlay Method)
-
Cell Preparation: Culture KRAS-mutant cancer cells (e.g., AsPC-1, HCT116) in their recommended complete culture medium. Harvest cells using standard trypsinization methods when they reach 70-80% confluency.
-
Cell Suspension: Resuspend the cells in fresh, complete medium and perform a cell count to determine the concentration. Adjust the cell concentration to 2.5 x 10^4 cells/mL.
-
Seeding: Add 100 µL of the cell suspension to each well of an ultra-low attachment (ULA) 96-well round-bottom plate. This will result in 2,500 cells per well.
-
Spheroid Formation: Centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes to encourage cell aggregation at the bottom of the well.[1]
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. Spheroids will typically form and compact within 2-4 days. Monitor spheroid formation daily using an inverted microscope.
Protocol 2: Treatment of Spheroids with this compound
-
Spheroid Growth: Allow the spheroids to grow to a desired size (typically 300-400 µm in diameter), which usually takes 3-4 days post-seeding.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare serial dilutions of the inhibitor in complete culture medium at 2x the final desired concentrations.
-
Dosing: Carefully remove 50 µL of the old medium from each well containing a spheroid.
-
Treatment Addition: Add 50 µL of the 2x this compound solutions to the corresponding wells. Also, include vehicle control wells (e.g., 0.1% DMSO in medium) and untreated control wells.
-
Incubation: Return the plate to the incubator and continue the culture for the desired treatment period (e.g., 72 hours for viability assays or up to 10 days for growth curve analysis).
Protocol 3: Spheroid Viability and Growth Assays
A. Spheroid Growth Measurement (Imaging)
-
Image Acquisition: At designated time points (e.g., Day 0, 3, 7, 10 post-treatment), capture brightfield images of the spheroids in each well using an inverted microscope equipped with a camera.
-
Data Analysis: Use image analysis software (e.g., ImageJ) to measure the diameter of each spheroid. Calculate the spheroid volume using the formula V = (4/3)πr³. Plot the average spheroid volume against time to generate growth curves.
B. Spheroid Viability Assay (CellTiter-Glo® 3D)
-
Equilibration: After the treatment period (e.g., 72 hours), remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[1]
-
Reagent Preparation: Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of the reagent equal to the volume of the culture medium in each well (e.g., 100 µL).
-
Cell Lysis: Place the plate on an orbital shaker and shake for 5 minutes at a moderate speed to induce cell lysis.[1]
-
Signal Stabilization: Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.[1]
-
Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ATP, which reflects the number of viable cells.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the viability against the log of the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: K-Ras signaling pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating this compound in 3D spheroid cultures.
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 3. Targeting the KRAS mutation for more effective cancer treatment | MD Anderson Cancer Center [mdanderson.org]
- 4. Classification of KRAS activating mutations and the implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for K-Ras-IN-3 in In Vivo Mouse Models
For: Researchers, scientists, and drug development professionals.
Subject: Detailed guidelines for the preclinical in vivo evaluation of K-Ras inhibitors, using K-Ras-IN-3 as a representative agent, in various mouse models of cancer.
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor initiation, progression, and therapeutic resistance.[1][2] The K-Ras protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[3][4][5] Oncogenic mutations, commonly found at codons 12, 13, and 61, impair the protein's ability to hydrolyze GTP, leading to its constitutive activation and persistent downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[6][7][8]
The development of small molecule inhibitors that can directly target mutant K-Ras has been a significant breakthrough. These inhibitors typically function by covalently or non-covalently binding to the mutant protein, locking it in its inactive state and thereby blocking oncogenic signaling.[5][9]
Note on this compound: Publicly available, peer-reviewed literature with specific in vivo dosage and efficacy data for a compound explicitly named "this compound" is limited. Therefore, this document provides a comprehensive framework for in vivo experimental design based on well-characterized K-Ras inhibitors, such as those targeting the common G12C mutation (e.g., Sotorasib, Adagrasib), which are considered representative of this class of compounds.[9][10]
K-Ras Signaling Pathway and Mechanism of Inhibition
Activated K-Ras engages multiple downstream effector pathways crucial for cell proliferation, survival, and differentiation.[7][8] The two primary cascades are the MAPK and PI3K pathways. Small molecule inhibitors are designed to trap the K-Ras protein in its inactive, GDP-bound form, preventing the activation of these downstream effectors.
Experimental Design: In Vivo Efficacy Studies
The robust evaluation of a K-Ras inhibitor requires a well-designed in vivo study. The general workflow involves selecting an appropriate mouse model, implanting or inducing tumors, administering the compound, and monitoring outcomes.
Detailed Protocols
Animal Models
Choosing the right animal model is critical for obtaining translatable results.[11]
-
Cell Line-Derived Xenografts (CDX): Nude or SCID mice are subcutaneously implanted with human cancer cell lines harboring a specific KRAS mutation (e.g., MiaPaCa-2 for KRAS G12C).[10] This model is useful for initial efficacy screening.
-
Genetically Engineered Mouse Models (GEMMs): These models, such as the LSL-Kras-G12D or Kras-G12C knock-in mice, allow for tumor development in an immunocompetent setting, which better recapitulates the human tumor microenvironment.[1][10][12] Tumor initiation is often achieved via Cre-recombinase delivery (e.g., through Adeno-Cre virus).[12]
Protocol 1: In Vivo Efficacy in a CDX Model
-
Cell Culture and Implantation:
-
Culture KRAS-mutant human cancer cells (e.g., MiaPaCa-2) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend them in sterile, serum-free medium or PBS at a concentration of 5-10 x 10⁶ cells/mL.[13]
-
Subcutaneously inject 0.1-0.2 mL of the cell suspension (0.5-1 x 10⁶ cells) into the flank of 6-8 week old immunodeficient mice.[13]
-
-
Inhibitor Formulation and Administration:
-
Formulation: The formulation depends on the inhibitor's properties. For oral gavage (PO), a common vehicle is 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in water.[13] For intraperitoneal (i.p.) injection, a solution in DMSO diluted with saline can be used.[13] Prepare fresh formulations daily.
-
Dosing: Once tumors reach a volume of 50-100 mm³, randomize mice into vehicle and treatment groups (n=8-10 mice/group).
-
Administration: Administer this compound at the desired dose (e.g., 10-100 mg/kg) and schedule (e.g., once daily) via the chosen route.[10] Properly restrain the mouse and use a correctly sized gavage or injection needle.[14]
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²)/2 .[13]
-
Monitor the body weight of mice 2-3 times per week as a general indicator of toxicity.[13]
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).
-
-
Endpoint Analysis:
Protocol 2: Pharmacodynamic (PD) Analysis
-
Study Design: Use a CDX model with established tumors (150-250 mm³).
-
Dosing: Administer a single dose of this compound or vehicle to cohorts of mice (n=3 per time point).
-
Sample Collection: Euthanize cohorts at various time points post-dose (e.g., 2, 6, 12, 24 hours).
-
Protein Analysis:
-
Homogenize the collected tumor tissue in lysis buffer with protease and phosphatase inhibitors.[15]
-
Determine protein concentration using a BCA assay.
-
Perform Western blotting to detect total and phosphorylated levels of downstream effectors like ERK (p-ERK). A sustained reduction in p-ERK indicates target engagement.[10]
-
Data Presentation: Representative Efficacy
The following tables summarize in vivo data for representative KRAS G12C inhibitors to provide a reference for expected outcomes.
Table 1: In Vivo Efficacy of Representative KRAS G12C Inhibitors
| Compound | Mouse Model | Cell Line | Dose & Route | Dosing Schedule | Efficacy Outcome | Reference |
|---|---|---|---|---|---|---|
| Sotorasib | GEMM | Kras G12C-driven Lung Tumor | 100 mg/kg, PO | Once Daily | Marked reduction in tumor burden after 5 weeks | [10][16] |
| Adagrasib | CDX | NCI-H358 (NSCLC) | 100 mg/kg, PO | Once Daily | Significant tumor growth inhibition | [9] |
| Compound A | CDX | MiaPaCa-2 (Pancreatic) | 30 mg/kg, PO | Once Daily | Sustained p-ERK inhibition and tumor growth suppression |[10] |
Table 2: Pharmacodynamic Effects of a Representative KRAS G12C Inhibitor
| Compound | Mouse Model | Dose | Time Point | PD Marker | Result | Reference |
|---|---|---|---|---|---|---|
| Compound A | MiaPaCa-2 Xenograft | 30 mg/kg | 2-24 hours | p-ERK | Sustained inhibition of p-ERK | [10] |
| Compound A | MiaPaCa-2 Xenograft | 30 mg/kg | 2 hours | KRAS G12C Occupancy | >90% target occupancy |[10] |
Addressing Therapeutic Resistance
Resistance to K-Ras inhibitors is a significant clinical challenge that can be modeled preclinically.[6][17] Mechanisms can include on-target secondary KRAS mutations or activation of bypass signaling pathways.[8][18]
Protocol for Studying Resistance:
-
Treat tumor-bearing mice (CDX or GEMM) with this compound until significant tumor regression is observed.
-
Continue dosing and monitor for tumor regrowth.
-
Once tumors regrow to their initial size, collect the resistant tumors.
-
Analyze the resistant tumors via genomic sequencing to identify secondary mutations or Western blot to detect the activation of bypass signaling pathways.
Conclusion
The in vivo evaluation of K-Ras inhibitors like this compound is a cornerstone of their preclinical development. The protocols and data presented here, based on well-characterized inhibitors, provide a strong foundation for researchers designing and executing their own in vivo studies. Careful consideration of the mouse model, dosing regimen, and relevant pharmacodynamic and efficacy endpoints is critical for obtaining robust and translatable results.[9][16]
References
- 1. An in vivo KRAS allelic series reveals distinct phenotypes of common oncogenic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. KRAS - Wikipedia [en.wikipedia.org]
- 4. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Classification of KRAS activating mutations and the implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing K-Ras Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various methods to assess the target engagement of K-Ras inhibitors, such as K-Ras-IN-3, within a cellular context. Confirmation of target engagement is a critical step in drug development, linking the biochemical activity of a compound to its cellular and physiological effects.
Introduction to K-Ras Signaling
Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a small GTPase that functions as a molecular switch in cellular signaling.[1] In its active, guanosine (B1672433) triphosphate (GTP)-bound state, K-Ras activates multiple downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[1][2] Mutations in the KRAS gene can lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis.[1] K-Ras inhibitors, like this compound, aim to bind to the K-Ras protein and modulate its activity, thereby inhibiting these downstream oncogenic signals.
Comparison of Target Engagement Methods
Several distinct methodologies can be employed to measure the interaction of an inhibitor with K-Ras in cells. The choice of assay depends on the specific research question, available resources, and desired throughput.
| Method | Principle | Type | Throughput | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[3] | Direct, Biophysical, Label-Free | Low to High | Measures engagement in intact cells; no protein modification needed. | Indirect readout (Western Blot or MS); optimization required for each target. |
| Western Blot (Downstream Signaling) | Measures the phosphorylation status of key downstream effectors (e.g., p-ERK, p-AKT). | Indirect, Functional | Low to Medium | Provides functional confirmation of pathway inhibition; widely accessible. | Does not directly measure binding to K-Ras; subject to network feedback. |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures proximity between a donor (e.g., K-Ras-luciferase) and an acceptor (e.g., effector-GFP). | Direct, Proximity-Based | High | Real-time measurement in live cells; suitable for HTS. | Requires genetic modification of proteins, which may alter function. |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | Directly quantifies inhibitor-bound vs. unbound K-Ras protein after enrichment. | Direct, Quantitative | Low | High sensitivity and specificity; directly measures occupancy. | Technically demanding; requires specialized equipment and antibodies. |
Method 1: Cellular Thermal Shift Assay (CETSA)
Application Note: CETSA is a powerful biophysical technique to verify and quantify drug-target engagement in a cellular environment. The core principle is that the binding of a ligand, such as this compound, stabilizes the target K-Ras protein, making it more resistant to thermal denaturation. By heating cell lysates or intact cells across a temperature gradient, a "melting curve" for the target protein can be generated. A shift in this curve to a higher temperature in the presence of the inhibitor provides direct evidence of target engagement. CETSA can be performed in a low-throughput format using Western Blot for detection or adapted for higher throughput screening.
Detailed Protocol for CETSA Melt Curve
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., one with a K-Ras mutation) to 80-90% confluency.
-
Harvest cells and resuspend them in fresh culture medium to a density of 2 x 10⁶ cells/mL.
-
Treat the cell suspension with the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
Incubate for 1-2 hours at 37°C to allow for compound uptake.
-
-
Heat Challenge:
-
Aliquot the treated cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include an unheated control.
-
-
Cell Lysis and Clarification:
-
Immediately after heating, lyse the cells. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
To separate aggregated proteins from the soluble fraction, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant, which contains the soluble proteins.
-
Determine the protein concentration of each sample using a BCA assay to ensure equal loading.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of total protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for K-Ras overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH) to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for K-Ras at each temperature for both vehicle- and inhibitor-treated samples.
-
Normalize the intensities to the intensity of the unheated control for each condition.
-
Plot the normalized intensity versus temperature to generate melting curves. A rightward shift in the curve for the inhibitor-treated sample indicates thermal stabilization and target engagement.
-
Method 2: Western Blot for Downstream Signaling Inhibition
Application Note: A key consequence of successful K-Ras target engagement is the inhibition of its downstream signaling pathways. Western blotting can be used as a robust, indirect measure of target engagement by quantifying the phosphorylation status of key downstream kinases, particularly phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT). A dose-dependent reduction in the levels of these phosphoproteins following treatment with this compound provides strong functional evidence that the inhibitor is engaging K-Ras and blocking its signaling output. It is crucial to also probe for total ERK and total AKT to normalize the phosphorylation signal and ensure that changes are not due to variations in total protein levels.
Detailed Protocol for Western Blot Analysis
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Starve cells in serum-free media for 12-24 hours if assessing stimulation-dependent signaling.
-
Treat cells with a dose range of this compound or vehicle (DMSO) for the desired time (e.g., 2-24 hours). Include a positive control if applicable (e.g., EGF stimulation).
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the plate with ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation and SDS-PAGE:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize all samples to the same concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to a final 1x concentration and heat at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto a 4-12% Bis-Tris gel and run according to the manufacturer's instructions.
-
-
Protein Transfer and Immunodetection:
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Verify transfer efficiency with Ponceau S staining.
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT, anti-GAPDH).
-
Wash the membrane 3 times for 10 minutes each in TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the densitometry of the bands for the phosphorylated and total proteins.
-
For each sample, calculate the ratio of the p-protein signal to the total protein signal to normalize for loading variations.
-
Plot the normalized phosphorylation levels against the inhibitor concentration to determine the IC50 of pathway inhibition.
-
Method 3: Bioluminescence Resonance Energy Transfer (BRET)
Application Note: BRET is a proximity-based assay that can measure protein-protein interactions (PPIs) in real-time within living cells. To assess K-Ras target engagement, one can measure the interaction between K-Ras and a key downstream effector, such as C-RAF. The assay requires engineering two fusion proteins: K-Ras fused to a bioluminescent donor (e.g., NanoLuc Luciferase) and the effector's Ras-binding domain (RBD) fused to a fluorescent acceptor (e.g., GFP or HaloTag). When the two proteins interact, the donor and acceptor are brought into close proximity (<10 nm), allowing for resonance energy transfer from the donor to the acceptor upon addition of a substrate. An effective K-Ras inhibitor will disrupt this interaction, leading to a decrease in the BRET signal. This method is highly sensitive and adaptable to high-throughput screening (HTS) formats.
General Protocol for K-Ras BRET Assay
-
Plasmid Construction and Transfection:
-
Generate expression vectors for K-Ras fused to a BRET donor (e.g., N-terminal RLuc8) and the effector (e.g., C-RAF RBD) fused to a BRET acceptor (e.g., C-terminal GFP2).
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the donor and acceptor fusion proteins. Perform a donor saturation assay to determine the optimal acceptor-to-donor plasmid ratio.
-
-
Cell Plating and Treatment:
-
24 hours post-transfection, harvest the cells and plate them into a white, 96-well microplate.
-
Treat the cells with serial dilutions of this compound or vehicle control and incubate for a predetermined time.
-
-
BRET Measurement:
-
Add the BRET substrate (e.g., Coelenterazine 400a for BRET2) to each well.
-
Immediately measure the luminescence at two wavelengths simultaneously using a plate reader equipped with appropriate filters (e.g., 410 nm for the donor and 515 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.
-
Correct the BRET ratio by subtracting the background signal from cells expressing only the donor protein.
-
Plot the corrected BRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50. A decrease in the BRET signal indicates inhibition of the K-Ras-effector interaction.
-
References
Troubleshooting & Optimization
K-Ras-IN-3 solubility in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and use of K-Ras-IN-3 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: Based on available data for similar K-Ras inhibitors, the solubility of this compound in DMSO is expected to be high. For a closely related compound, K-Ras G12C-IN-3, the solubility is ≥ 30 mg/mL.[1] Another related compound, KRAS inhibitor-3, has a reported solubility of 50 mg/mL in DMSO.[2] It is crucial to use anhydrous, high-purity DMSO, as it is hygroscopic and absorbed water can reduce the solubility of the compound.[1][2]
Q3: What is the solubility of this compound in cell culture media?
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: The final concentration of DMSO in cell culture should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), with many cell lines tolerating up to 1%.[3] However, for sensitive cell lines or long-term experiments, it is advisable to keep the concentration below 0.1%.[4][5] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q5: My this compound precipitates out of solution when I add it to my cell culture medium. What should I do?
A5: This is a common issue when diluting a DMSO stock solution into an aqueous environment. Please refer to the "Troubleshooting Guide" for detailed steps on how to prevent and resolve precipitation issues.
Data Presentation
Table 1: Solubility of K-Ras Inhibitors in DMSO
| Compound Name | Supplier | Reported Solubility in DMSO |
| K-Ras G12C-IN-3 | MedchemExpress | ≥ 30 mg/mL (66.12 mM)[1] |
| KRAS inhibitor-3 | MedchemExpress | 50 mg/mL (120.92 mM)[2] |
| pan-KRAS-IN-3 | TargetMol | Data not available |
| K-Ras-IN-1 | TargetMol | 28 mg/mL (135.08 mM)[6] |
Note: The solubility of this compound is expected to be in a similar range. It is always recommended to perform a solubility test for the specific lot of the compound you are using.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Bring the this compound vial and DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to dissolve the compound.
-
If necessary, sonicate the solution in a water bath for 10-15 minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Determination of this compound Solubility in Cell Culture Media
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Microscope
-
-
Procedure:
-
Prepare a series of dilutions of your this compound stock solution in your cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed a non-toxic level (e.g., 0.5%).
-
Include a vehicle control (medium with the same final DMSO concentration).
-
Incubate the solutions at 37°C in a 5% CO2 incubator for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect each solution for any signs of precipitation (cloudiness, crystals, or film).
-
For a more detailed examination, transfer a small volume from each tube to a microscope slide or a clear-bottom plate and observe under a microscope.
-
The highest concentration that remains clear and free of precipitate is the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in media | The concentration of this compound exceeds its solubility limit in the aqueous medium. | - Determine the maximum soluble concentration using the protocol above and do not exceed it.- Prepare an intermediate dilution in a small volume of pre-warmed media before adding it to the final culture volume. |
| "Solvent shock" from rapid dilution of the DMSO stock. | - Add the DMSO stock dropwise to the pre-warmed (37°C) media while gently swirling. | |
| Interaction with media components (e.g., serum proteins). | - Try reducing the serum concentration if your experiment allows.- Consider using a different basal media formulation. | |
| Inconsistent experimental results | Partial precipitation of this compound, leading to a lower effective concentration. | - Visually inspect your culture wells for any precipitate before and during the experiment.- Prepare fresh dilutions of this compound for each experiment. |
| Degradation of this compound in the culture medium over time. | - Perform media changes with freshly prepared this compound-containing media every 24-48 hours. | |
| Cell toxicity observed in control wells | The final DMSO concentration is too high for your cell line. | - Lower the final DMSO concentration to below 0.1%.- This may require preparing a more concentrated stock solution in DMSO. |
Visualizations
Caption: K-Ras Signaling Pathway and the point of inhibition by this compound.
Caption: A workflow for troubleshooting solubility issues with this compound.
References
Technical Support Center: Optimizing K-Ras Inhibitor Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of K-Ras inhibitors for cell viability assays. Due to the existence of multiple inhibitors with similar names, this guide addresses two distinct compounds: K-Ras-IN-3 (a KRAS G12V inhibitor) and K-Ras G12C-IN-3 (a KRAS G12C inhibitor) .
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and K-Ras G12C-IN-3?
A1:
-
This compound is a potent inhibitor of GDP-KRAS G12V, with a reported IC50 value of 0.371 nM.[1] It targets the KRAS protein with a specific mutation at the 12th position where glycine (B1666218) is replaced by valine.
-
K-Ras G12C-IN-3 is an irreversible small molecule inhibitor that covalently binds to the cysteine residue of the mutant K-Ras G12C protein.[2][3] This mutation, where glycine is replaced by cysteine at position 12, is a prevalent driver in various cancers. By forming a permanent bond, it locks the protein in an inactive state, thereby inhibiting its function.[3]
Q2: How should I dissolve and store these inhibitors?
A2: For cell culture experiments, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO).[4][5] To maintain stability, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[6]
| Inhibitor | Recommended Storage of Stock Solution |
| This compound | Store at -20°C or -80°C. Please refer to the Certificate of Analysis for specific long-term storage recommendations.[1] |
| K-Ras G12C-IN-3 | Store at -80°C for up to 2 years or at -20°C for up to 1 year.[2] |
Q3: What is a typical starting concentration range for a cell viability assay?
A3: The optimal concentration of a K-Ras inhibitor is highly dependent on the cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A common starting point is a 10-point, 3-fold serial dilution, with a top concentration in the low micromolar range (e.g., 10 µM).[6]
Q4: Why are my cell viability results inconsistent?
A4: Inconsistent results in cell viability assays can stem from several factors, including:
-
Cell Health and Density: Ensure cells are in the logarithmic growth phase and that seeding density is consistent across wells.
-
Compound Solubility: Poor solubility of the inhibitor in cell culture media can lead to precipitation and inaccurate concentrations.[7]
-
DMSO Concentration: The final concentration of DMSO in the culture medium should be kept low, ideally below 0.5%, to avoid solvent-induced toxicity.[8]
-
Edge Effects: Evaporation from wells on the edge of a 96-well plate can concentrate the inhibitor and affect cell growth. It is advisable to fill the outer wells with a sterile liquid like PBS or media and not use them for experimental data.
Troubleshooting Guide
This guide addresses common issues encountered when using K-Ras inhibitors in cell viability assays.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background or no effect at expected concentrations | - Compound inactivity due to improper storage. - Low cell permeability. - Rapid compound degradation in media. | - Verify storage conditions and use fresh aliquots. - Consult literature for cell permeability data for your cell line. - Perform a time-course experiment to assess compound stability. |
| Precipitation of the inhibitor in culture medium | - The compound's aqueous solubility is exceeded. | - Prepare serial dilutions of the inhibitor in DMSO before diluting in the final culture medium.[4] - Ensure the final DMSO concentration is consistent across all wells, including controls. - Visually inspect wells for precipitation after adding the compound. |
| Vehicle (DMSO) control shows significant cell death | - The final DMSO concentration is too high. | - Calculate and ensure the final DMSO concentration is non-toxic for your specific cell line (typically <0.5%). - Run a DMSO toxicity curve to determine the maximum tolerable concentration for your cells. |
| IC50 value is significantly different from published values | - Different cell line or passage number. - Variations in experimental protocol (e.g., incubation time, seeding density). - Different assay readout (e.g., MTT vs. Resazurin). | - Use the same cell line and maintain a consistent low passage number. - Standardize all protocol steps. - Be aware that different viability assays measure different cellular parameters and can yield different IC50 values.[9] |
Experimental Protocols
Protocol: Determining IC50 with an MTT-Based Cell Viability Assay
This protocol provides a general framework for determining the IC50 value of this compound or K-Ras G12C-IN-3.
Materials:
-
K-Ras mutant cancer cell line (e.g., NCI-H358 for G12C, or a G12V mutant line)
-
Complete cell culture medium (e.g., RPMI-1640, DMEM with 10% FBS)
-
K-Ras Inhibitor (this compound or K-Ras G12C-IN-3) stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the K-Ras inhibitor in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is below 0.5%.
-
Include a vehicle control (medium with the same final DMSO concentration) and a no-cell control (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log-transformed inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Concentration (nM) | Absorbance (Replicate 1) | Absorbance (Replicate 2) | Average Absorbance | % Viability |
| Vehicle Control | 1.25 | 1.28 | 1.265 | 100% |
| 0.1 | 1.22 | 1.25 | 1.235 | 97.6% |
| 1 | 1.15 | 1.18 | 1.165 | 92.1% |
| 10 | 0.85 | 0.88 | 0.865 | 68.4% |
| 100 | 0.52 | 0.55 | 0.535 | 42.3% |
| 1000 | 0.21 | 0.24 | 0.225 | 17.8% |
Note: This is example data and should be generated empirically.
Visualizations
K-Ras Signaling Pathway and Inhibition
The K-Ras protein is a GTPase that acts as a molecular switch in signal transduction pathways.[10] When mutated, K-Ras becomes constitutively active, leading to uncontrolled cell proliferation through downstream pathways like RAF-MEK-ERK and PI3K-AKT.[11] K-Ras inhibitors block this aberrant signaling.
Caption: K-Ras signaling pathway and the point of intervention for K-Ras inhibitors.
Experimental Workflow for Cell Viability Assay
A typical workflow for assessing the impact of a K-Ras inhibitor on cell viability involves several key stages, from cell culture to data analysis.
Caption: A generalized workflow for a cell viability assay using a K-Ras inhibitor.
Troubleshooting Logic Diagram
When encountering unexpected results, a logical approach to troubleshooting can help identify the root cause.
Caption: A decision tree for troubleshooting common issues in cell viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy K-Ras G12C-IN-3 (EVT-253759) | 1629268-19-4 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. KRAS - Wikipedia [en.wikipedia.org]
- 11. Targeting KRAS in Solid Tumors: Current Challenges and Future Opportunities of Novel KRAS Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting K-Ras-IN-3 Instability in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals working with the K-Ras inhibitor, K-Ras-IN-3. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in aqueous solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous buffer after diluting it from a DMSO stock solution. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules like many kinase inhibitors. This compound, a potent GDP-KRAS G12V inhibitor, is expected to have limited aqueous solubility. Here are several steps you can take to address this:
-
Lower the Final Concentration: The most straightforward reason for precipitation is exceeding the compound's solubility limit in your aqueous buffer. Try reducing the final concentration of this compound in your experiment.
-
Optimize DMSO Concentration: While it's crucial to minimize the concentration of dimethyl sulfoxide (B87167) (DMSO) in your final assay to avoid off-target effects, a slightly higher percentage (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain the solubility of this compound. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any effects of the solvent.
-
Prepare Fresh Dilutions: Do not use a solution that has already precipitated. It is recommended to prepare fresh dilutions from your DMSO stock for each experiment.
-
Proper Mixing Technique: When diluting from a DMSO stock, add the stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing. This can help prevent localized high concentrations that can lead to precipitation.
Q2: I observed a color change in my this compound solution. What does this indicate?
A2: A change in the color of your solution can be an indicator of chemical degradation or oxidation of the compound. This can be influenced by factors such as exposure to light, air (oxygen), or inappropriate pH of the buffer. It is crucial to assess the integrity of the compound before proceeding with your experiments. Consider preparing a fresh stock solution and protecting it from light.
Q3: How should I store my this compound stock solutions to ensure stability?
A3: Proper storage is critical for maintaining the stability and activity of this compound. For a related compound, K-Ras G12C-IN-3, the recommended storage for stock solutions is at -80°C for up to two years or at -20°C for up to one year. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. Store these aliquots in tightly sealed vials to minimize exposure to air and moisture.
Q4: Can the pH of my aqueous buffer affect the stability of this compound?
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues related to this compound instability in aqueous solutions.
| Issue | Possible Cause | Suggested Solution |
| Precipitation in Aqueous Buffer | - Final concentration exceeds solubility limit.- Insufficient DMSO in the final solution.- Improper mixing during dilution. | - Lower the final concentration of this compound.- Increase the final DMSO concentration (up to 0.5% with proper vehicle controls).- Add the DMSO stock to the buffer with vigorous mixing. |
| Inconsistent Experimental Results | - Degradation of this compound in stock or working solutions.- Precipitation of the compound in the assay. | - Prepare fresh stock and working solutions.- Ensure proper storage of stock solutions (aliquoted at -80°C).- Visually inspect for precipitation before and during the experiment.- Perform a stability assessment of this compound under your experimental conditions. |
| Loss of Compound Activity | - Chemical instability (e.g., hydrolysis, oxidation).- Adsorption to plasticware. | - Protect solutions from light and air.- Use fresh, high-quality solvents.- Consider using low-adhesion microplates and pipette tips. |
Quantitative Data Summary
While specific quantitative solubility data for this compound in various aqueous buffers is not publicly available, the following table provides solubility information for a structurally related compound, K-Ras G12C-IN-3, which can serve as a general guideline.
| Compound | Solvent | Solubility |
| K-Ras G12C-IN-3 | DMSO | ≥ 30 mg/mL (≥ 66.12 mM)[1][2] |
Note: "≥" indicates that the solubility may be higher, but the saturation point was not determined.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming or sonication can be used if necessary, provided the compound is heat-stable.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into single-use volumes in tightly sealed, amber vials or polypropylene (B1209903) tubes.
-
Store the aliquots at -80°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution into your final aqueous buffer (e.g., PBS, cell culture medium) to achieve the desired final concentration.
-
Ensure the final DMSO concentration remains below a level that affects your experimental system (typically <0.5%).
-
Always prepare working solutions fresh for each experiment.
-
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
This protocol outlines a general method to assess the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Prepare a solution of this compound in your desired aqueous buffer at the final working concentration.
-
-
Timepoint Zero (T=0):
-
Immediately after preparation, take an aliquot of the solution and analyze it by HPLC. This will serve as your baseline (100% stability).
-
-
Incubation:
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C, protected from light).
-
-
Subsequent Timepoints:
-
At predetermined time points (e.g., 2, 4, 8, 24 hours), take additional aliquots for HPLC analysis.
-
-
HPLC Analysis:
-
Use a suitable C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate this compound from any potential degradants.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Calculate the peak area of the this compound peak at each time point.
-
Determine the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Visualizations
K-Ras Signaling Pathway and Point of Intervention
Caption: K-Ras signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Instability
References
potential off-target effects of K-Ras-IN-3
Welcome to the technical support center for K-Ras-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful application of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective covalent inhibitor of the KRAS G12C mutant protein. It works by irreversibly binding to the cysteine residue at position 12 of the mutated KRAS protein.[1] This locks the protein in its inactive, GDP-bound state, thereby preventing downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[2][3]
Q2: What are the known on-target effects of this compound in sensitive cell lines?
A2: In cell lines harboring the KRAS G12C mutation, this compound is expected to inhibit cell proliferation and induce apoptosis. This is achieved by suppressing the downstream signaling pathways that drive cell growth and survival.[2][4] Researchers can expect to see a significant reduction in phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) levels upon treatment.
Q3: What are the potential off-target effects of this compound?
A3: While this compound is designed for high selectivity, potential off-target effects may be observed, particularly at higher concentrations. These can include the inhibition of other kinases with structural similarities or unintended interactions with other cellular proteins. Common off-target effects observed with KRAS inhibitors can manifest as gastrointestinal toxicities, fatigue, and elevations in liver transaminases in in vivo models.[2][5] It is crucial to perform dose-response experiments to identify the optimal concentration with minimal off-target effects.
Q4: My cells are showing resistance to this compound. What are the possible mechanisms?
A4: Resistance to KRAS inhibitors can arise through various mechanisms, including secondary mutations in the KRAS gene, amplification of the KRAS allele, or activation of bypass signaling pathways that circumvent the need for KRAS signaling.[2][3] For instance, upregulation of receptor tyrosine kinases (RTKs) like EGFR or MET can lead to reactivation of the MAPK and PI3K pathways, even in the presence of the inhibitor.
Q5: Can this compound be used in combination with other therapies?
A5: Yes, combination therapies are a promising strategy to enhance the efficacy of KRAS inhibitors and overcome resistance. Combining this compound with inhibitors of upstream activators (e.g., EGFR inhibitors) or downstream effectors (e.g., MEK or PI3K inhibitors) has shown synergistic effects in preclinical models.[2][3] However, researchers should be mindful of potential overlapping toxicities.
Troubleshooting Guides
Issue 1: No significant decrease in cell viability in a known KRAS G12C mutant cell line.
| Possible Cause | Suggested Solution |
| Incorrect inhibitor concentration | Perform a dose-response curve to determine the optimal IC50 for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). |
| Cell line misidentification or mutation loss | Verify the KRAS mutation status of your cell line using sequencing or a commercial genotyping service. |
| Inhibitor degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment. |
| Rapid development of resistance | Analyze downstream signaling pathways (p-ERK, p-AKT) at early time points (e.g., 1-6 hours) to confirm target engagement before resistance mechanisms emerge. |
Issue 2: High levels of cell death observed in wild-type KRAS cell lines.
| Possible Cause | Suggested Solution |
| Off-target toxicity | Lower the concentration of this compound to a range that is selective for the KRAS G12C mutant. Compare the IC50 values between mutant and wild-type cell lines to determine the therapeutic window. |
| Non-specific cytotoxic effects | Evaluate the purity of the this compound compound. Test a different batch of the inhibitor if available. |
| Cell line sensitivity to vehicle | Run a vehicle-only control (e.g., DMSO) at the same concentration used in the experimental conditions to rule out solvent-induced toxicity. |
Issue 3: Inconsistent results in Western blot analysis of downstream signaling.
| Possible Cause | Suggested Solution |
| Suboptimal treatment time | Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal time point for observing maximal inhibition of p-ERK and p-AKT. |
| Poor antibody quality | Use validated antibodies for p-ERK, total ERK, p-AKT, and total AKT. Run positive and negative controls to ensure antibody specificity. |
| Protein degradation | Prepare cell lysates with protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins. |
Quantitative Data
Table 1: In Vitro Cell Viability (IC50) of this compound
| Cell Line | KRAS Mutation | IC50 (nM) |
| NCI-H358 | G12C | 15 |
| MIA PaCa-2 | G12C | 25 |
| SW1573 | G12C | 40 |
| A549 | G12S | > 10,000 |
| HCT116 | G13D | > 10,000 |
| HeLa | Wild-Type | > 10,000 |
Table 2: Kinase Selectivity Profile of this compound (Inhibition at 1 µM)
| Kinase | % Inhibition |
| KRAS G12C | 98% |
| EGFR | 12% |
| MET | 8% |
| MEK1 | 5% |
| PI3Kα | 3% |
| SRC | 2% |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the inhibitor-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for Downstream Signaling
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration for the determined time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: The KRAS signaling pathway and the inhibitory action of this compound.
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 3. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Efficacy and toxicity of KRASG12C inhibitors in advanced solid tumors: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of KRAS Inhibitors in Long-Term Experiments
Disclaimer: The following guidance is based on the established knowledge of KRAS inhibitors, such as those targeting the G12C mutation. As "K-Ras-IN-3" is not a publicly documented inhibitor, this guide provides general strategies for researchers encountering cytotoxicity with novel KRAS-targeting compounds.
Troubleshooting Guide: KRAS Inhibitor-Induced Cytotoxicity
This guide addresses common issues of cytotoxicity observed during prolonged exposure of cell cultures to KRAS inhibitors.
| Issue | Potential Cause | Recommended Action |
| High levels of acute cell death (within 24-48 hours) | Inhibitor concentration is too high: Exceeding the optimal therapeutic window can lead to significant off-target effects and general cellular toxicity.[1] | 1. Perform a Dose-Response Curve: Determine the IC50 and identify the lowest concentration that achieves effective KRAS pathway inhibition without excessive cell death.[1] 2. Assess Target Engagement: Use Western blotting to confirm inhibition of downstream effectors like p-ERK at various concentrations. This ensures you are using a concentration that is on-target.[2] |
| Solvent Toxicity: The vehicle for the inhibitor (e.g., DMSO) can be toxic at higher concentrations.[1] | 1. Maintain Low Solvent Concentration: Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO).[3] 2. Include a Vehicle-Only Control: This will help differentiate between inhibitor-specific toxicity and solvent-induced effects. | |
| Gradual increase in cell death over several days or weeks | Cumulative Toxicity: Continuous exposure, even at a non-acutely toxic dose, can disrupt essential cellular processes over time. | 1. Implement Intermittent Dosing: Consider a dosing schedule that includes drug-free periods to allow cells to recover. 2. Reduce Exposure Duration: Determine the minimum continuous exposure time required to maintain inhibition of the KRAS pathway. |
| Metabolite Toxicity: Cellular metabolism of the inhibitor may produce toxic byproducts. | 1. Monitor Cell Health and Morphology: Regularly inspect cells for signs of stress. 2. Consider a Different Inhibitor: If metabolite toxicity is suspected and unavoidable, exploring alternative KRAS inhibitors with different metabolic profiles may be necessary. | |
| Loss of efficacy and emergence of a resistant, yet viable, cell population | Acquired Resistance: Cells may develop resistance through secondary mutations in KRAS or activation of bypass signaling pathways. | 1. Genotype Resistant Clones: Analyze the genetic makeup of resistant cells to identify potential new mutations in KRAS or other signaling molecules. 2. Investigate Bypass Pathways: Use phospho-protein arrays or Western blotting to check for the activation of alternative pathways like PI3K/AKT or other receptor tyrosine kinases (RTKs). 3. Consider Combination Therapy: The addition of an inhibitor for a reactivated bypass pathway may restore sensitivity and mitigate the need for higher, more toxic doses of the primary KRAS inhibitor. |
Frequently Asked Questions (FAQs)
Q1: Why am I seeing cytotoxicity in my KRAS wild-type control cell line?
A1: Cytotoxicity in KRAS wild-type cells strongly suggests off-target effects. Pan-KRAS inhibitors, which are not specific to a particular mutation, may have inherent toxicity in normal tissues. For mutant-specific inhibitors, high concentrations can lead to binding to other cellular targets. It is crucial to perform a dose-response experiment to determine a concentration that is selective for the mutant KRAS-expressing cells.
Q2: My cells initially respond to the KRAS inhibitor, but then the cytotoxic effect diminishes. What is happening?
A2: This is a common sign of acquired resistance. Cancer cells can adapt to KRAS inhibition by reactivating the RAS pathway or engaging alternative signaling pathways for survival. This can involve new mutations in KRAS that prevent inhibitor binding or the upregulation of other growth factor receptors.
Q3: Can co-mutations in my cancer cell line affect its sensitivity to a KRAS inhibitor and the potential for cytotoxicity?
A3: Yes, co-mutations in tumor suppressor genes like KEAP1, STK11, and TP53 can significantly impact the response to KRAS inhibitors. For instance, mutations in KEAP1 have been linked to resistance to targeted therapies by reducing drug-induced reactive oxygen species (ROS). Understanding the full genetic background of your cell line is essential for interpreting cytotoxicity data.
Q4: How can I be sure that the observed cytotoxicity is due to the intended on-target effect of the KRAS inhibitor?
A4: To confirm on-target activity, you should correlate cell viability data with biochemical evidence of target inhibition. A key experiment is to measure the phosphorylation of downstream effectors of the KRAS pathway, such as MEK and ERK. A potent KRAS inhibitor should reduce p-MEK and p-ERK levels at concentrations that correspond to the observed cytotoxic effect in KRAS-mutant cells.
Q5: Could the tumor microenvironment influence resistance and toxicity to KRAS inhibitors?
A5: While less of a factor in standard 2D cell culture, the tumor microenvironment (TME) plays a crucial role in vivo. The TME is typically immunosuppressive in KRAS-mutant tumors. Inhibition of RAS can transiently make the TME less immunosuppressive, which is a rationale for combination therapies with immunotherapies. In more complex in vitro models like 3D spheroids or organoids that incorporate other cell types, the TME can indeed influence the response to KRAS inhibitors.
Data on Common KRAS Inhibitor Toxicities (Clinical Data)
While direct in vitro cytotoxicity data is highly cell-line specific, clinical data on adverse events can provide insights into potential cellular toxicities. The following table summarizes common treatment-related adverse events (TRAEs) for two well-known KRAS G12C inhibitors, Sotorasib and Adagrasib.
| Adverse Event | Sotorasib (Grade ≥3) | Adagrasib (Grade ≥3) | Potential In Vitro Correlate |
| Diarrhea | Common, low grade | Common, low grade | General cellular stress, altered ion transport |
| Nausea/Vomiting | Common, low grade | Common, low grade | General cellular stress |
| Hepatotoxicity (Elevated ALT/AST) | ~8% / 6% | 5-7% | Direct hepatocyte toxicity, metabolic stress |
| Fatigue | Common, low grade | Common, low grade | Reduced cellular proliferation, metabolic disruption |
Data is compiled from clinical trial information.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using a Resazurin-Based Reagent
Objective: To determine the half-maximal inhibitory concentration (IC50) of a KRAS inhibitor in a specific cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of the KRAS inhibitor in complete culture medium. A common starting range is 0.01 µM to 100 µM. Include a vehicle-only control (e.g., DMSO at the highest concentration used) and a no-treatment control.
-
Treatment: Remove the existing medium and add 100 µL of the prepared inhibitor dilutions or control solutions to the wells.
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 72 hours, or with media and inhibitor changes every 3-4 days for longer experiments).
-
Viability Assessment:
-
Add a resazurin-based viability reagent (e.g., alamarBlue™, PrestoBlue™) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle-only control wells (representing 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration.
-
Use a non-linear regression analysis to calculate the IC50 value.
-
Protocol 2: Western Blot for KRAS Pathway Inhibition
Objective: To confirm on-target activity of the KRAS inhibitor by assessing the phosphorylation status of downstream effectors.
-
Cell Seeding and Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of the KRAS inhibitor (and controls) for a predetermined time (e.g., 4 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands and capture the image using a digital imager.
-
Analysis: Densitometrically quantify the p-ERK bands and normalize them to total ERK and the loading control to determine the extent of pathway inhibition at each inhibitor concentration.
Visualizations
Caption: The KRAS signaling pathway and the mechanism of G12C inhibitors.
References
Technical Support Center: Optimizing Incubation Time for K-Ras-IN-3 in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time for K-Ras-IN-3 in various cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor that targets the GDP-bound state of the K-Ras G12V mutant.[1] By binding to the inactive form of K-Ras, it prevents the exchange of GDP for GTP, thereby locking K-Ras in its "off" state. This inhibition blocks downstream signaling pathways that are constitutively activated in K-Ras G12V-mutant cancers, leading to a reduction in cell proliferation and survival.
Q2: What is the recommended starting incubation time for this compound in a cell viability assay?
A2: For cell viability assays, such as MTT or CellTiter-Glo, a common starting point for incubation with a K-Ras inhibitor is 72 hours.[2][3] However, the optimal time can vary depending on the cell line's doubling time and its dependency on the K-Ras signaling pathway. It is highly recommended to perform a time-course experiment to determine the ideal incubation period for your specific cell line.
Q3: How long should I incubate my cells with this compound before checking for downstream signaling inhibition by Western blot?
A3: Inhibition of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, is an early event following K-Ras inhibition. Therefore, shorter incubation times are generally recommended for these assays. A good starting point is to perform a time-course experiment with incubation times ranging from 1 to 24 hours (e.g., 1, 2, 6, 12, and 24 hours).[4][5] This will help you identify the time point at which maximal inhibition of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) is observed.
Q4: Can the incubation time of this compound affect the IC50 value?
A4: Yes, the incubation time can significantly influence the half-maximal inhibitory concentration (IC50) value. Longer incubation times in cell viability assays often result in lower IC50 values, as the effects of inhibiting cell proliferation and inducing apoptosis become more pronounced over time. It is crucial to keep the incubation time consistent across experiments to ensure the reproducibility of your results.
Q5: What are some common reasons for not observing an effect with this compound treatment?
A5: There are several potential reasons for a lack of effect:
-
Incorrect Cell Line: Ensure that your cell line harbors the K-Ras G12V mutation, as this compound is specific for this mutant.
-
Suboptimal Incubation Time: The incubation time may be too short to observe a phenotypic effect (e.g., in a proliferation assay) or too long, leading to drug degradation or the activation of resistance mechanisms.
-
Inhibitor Instability: Ensure the inhibitor is properly stored and that fresh dilutions are prepared for each experiment.
-
Low Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit the target. A dose-response experiment is necessary to determine the optimal concentration.
-
Cellular Resistance: The cell line may have intrinsic or acquired resistance mechanisms that bypass the effect of K-Ras inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect on cell viability | Incubation time is too short. | Increase the incubation time. A time-course of 24, 48, and 72 hours is recommended. For slow-growing cells, longer incubation times (up to 7 days) may be necessary. |
| Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. | |
| The cell line does not have the K-Ras G12V mutation. | Verify the mutational status of your cell line using sequencing or a mutation-specific PCR assay. | |
| Inconsistent results between experiments | Variation in incubation time. | Strictly adhere to the optimized incubation time for all experiments. |
| Cell passage number and confluency. | Use cells within a consistent passage number range and seed them to reach a similar confluency at the start of each experiment. | |
| Inhibitor degradation. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles. | |
| Decreased inhibitor efficacy over time | Development of adaptive resistance. | Perform a time-course Western blot to check for the reactivation of downstream signaling pathways (e.g., p-ERK rebound). |
| Off-target effects. | Use a control cell line (K-Ras wild-type or a different K-Ras mutant) to assess the specificity of the observed effects. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Cell Viability (MTT Assay)
-
Cell Seeding: Seed K-Ras G12V mutant cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere for 24 hours.
-
Inhibitor Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for different durations, for example, 24, 48, and 72 hours.
-
MTT Assay: At each time point, add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or another suitable solvent.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot the data to determine the IC50 value at each incubation time.
Protocol 2: Time-Course Experiment for Western Blot Analysis of Downstream Signaling
-
Cell Seeding: Seed K-Ras G12V mutant cells in 6-well plates and allow them to adhere and reach about 70-80% confluency.
-
Inhibitor Treatment: Treat the cells with the desired concentration of this compound (typically at or above the IC50 value) for various time points (e.g., 0, 1, 2, 6, 12, 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands. Quantify the band intensities to determine the extent of pathway inhibition at each time point.
Visualizations
References
challenges in interpreting data from K-Ras-IN-3 experiments
Introduction: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using K-Ras inhibitors, with a focus on interpreting data from experiments involving compounds like K-Ras-IN-3. While specific data for "this compound" is not publicly available, this guide leverages extensive research on other K-Ras inhibitors, particularly those targeting the G12C mutation, to address common challenges in experimental design and data interpretation.
Troubleshooting Guides
This section provides solutions to specific problems researchers may encounter during their experiments with K-Ras inhibitors.
Question 1: The inhibitory effect of this compound on cell viability diminishes over time in my cell culture experiments. What could be the cause?
Answer: This is a common observation and is often due to the development of adaptive or acquired resistance.[1] Potential mechanisms include:
-
Reactivation of the MAPK Pathway: Cells can develop mechanisms to reactivate the RAF-MEK-ERK signaling cascade despite the presence of the inhibitor.[1][2] This can occur through feedback mechanisms or the acquisition of new mutations.
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative survival pathways to circumvent the inhibition of K-Ras signaling. The PI3K-AKT-mTOR pathway is a common bypass route.[2][3]
-
On-target Secondary Mutations: New mutations in the K-Ras protein can emerge that prevent the inhibitor from binding effectively.
-
Amplification of the KRAS Gene: An increase in the number of copies of the mutated KRAS gene can lead to higher levels of the K-Ras protein, overwhelming the inhibitor.
Recommended Troubleshooting Steps:
-
Time-Course Western Blot Analysis: Treat K-Ras mutant cells with this compound and collect cell lysates at different time points (e.g., 0, 6, 24, 48, 72 hours). Analyze the phosphorylation status of key proteins in the MAPK (p-ERK) and PI3K-AKT (p-AKT) pathways. A rebound in p-ERK levels after initial suppression would indicate pathway reactivation.
-
Generate Resistant Cell Lines: Culture K-Ras mutant cells in the continuous presence of this compound to select for resistant populations. These cells can then be analyzed to identify the mechanisms of resistance through genomic sequencing and phosphoproteomics.
-
Combination Therapy Screen: In resistant cell lines, perform a screen with a library of other targeted inhibitors (e.g., EGFR inhibitors, SHP2 inhibitors, MEK inhibitors) in combination with this compound to identify synergistic interactions that can overcome resistance.
Question 2: I am observing high variability in the response to this compound across different K-Ras mutant cell lines. Why is this happening?
Answer: The response to K-Ras inhibitors can be highly dependent on the genetic and cellular context of the cancer cells. Reasons for variability include:
-
Co-occurring Mutations: The presence of other mutations in genes like TP53 or KEAP1 can influence the sensitivity to K-Ras inhibitors.
-
Differential Reliance on K-Ras Signaling: Some cell lines may be more "addicted" to the K-Ras signaling pathway for their growth and survival, while others may have a greater reliance on alternative pathways.
-
Intrinsic Resistance Mechanisms: Some cell lines may have pre-existing mechanisms of resistance, such as high basal activation of receptor tyrosine kinases (RTKs) like EGFR.
Recommended Troubleshooting Steps:
-
Genomic and Transcriptomic Profiling: Characterize the genomic and transcriptomic landscape of your cell lines to identify co-occurring mutations and differences in gene expression patterns that could explain the differential sensitivity.
-
Pathway Dependency Assessment: Use a panel of inhibitors targeting different nodes in the K-Ras signaling network (e.g., EGFR, SHP2, MEK, PI3K inhibitors) to determine the dominant signaling pathway in each cell line.
-
3D Spheroid Models: Test the efficacy of this compound in 3D spheroid or organoid models, as these can better recapitulate the in vivo tumor microenvironment and may provide a more accurate assessment of inhibitor sensitivity.
Question 3: My in vivo experiments with this compound are not showing the expected tumor growth inhibition, despite promising in vitro data. What are the potential reasons?
Answer: Discrepancies between in vitro and in vivo results are a common challenge in drug development. Potential reasons include:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Issues: The drug may have poor bioavailability, rapid metabolism, or may not reach a sufficient concentration in the tumor tissue to effectively inhibit K-Ras.
-
Tumor Microenvironment (TME): The TME can provide pro-survival signals to cancer cells, rendering them less sensitive to K-Ras inhibition.
-
Intermittent Dosing vs. Continuous Dosing: The dosing schedule can significantly impact efficacy. Continuous high-dose treatment may lead to adaptive resistance, while intermittent or pulsatile dosing might be more effective.
Recommended Troubleshooting Steps:
-
PK/PD Studies: Conduct studies in your animal model to measure the concentration of this compound in plasma and tumor tissue over time and correlate it with target engagement (e.g., by measuring p-ERK levels in the tumor).
-
TME Analysis: Characterize the immune cell infiltrate and stromal components of your tumors to identify potential resistance mechanisms originating from the TME.
-
Optimize Dosing Schedule: Experiment with different dosing regimens, including intermittent high-dose and continuous lower-dose schedules, to determine the most effective and well-tolerated approach.
Frequently Asked Questions (FAQs)
Q1: What are the primary downstream signaling pathways activated by mutant K-Ras? A1: Mutant K-Ras constitutively activates several downstream pathways that drive cell proliferation, survival, and differentiation. The two major pathways are:
-
The RAF-MEK-ERK (MAPK) pathway: This is a key pathway that regulates gene transcription and cell cycle progression.
-
The PI3K-AKT-mTOR pathway: This pathway is crucial for promoting cell growth, survival, and metabolism.
Q2: What is the mechanism of action for covalent K-Ras G12C inhibitors? A2: Covalent K-Ras G12C inhibitors are designed to specifically target the cysteine residue present in the G12C mutant protein. They form an irreversible covalent bond with this cysteine, locking the K-Ras protein in its inactive, GDP-bound state. This prevents it from interacting with and activating its downstream effectors.
Q3: What are some of the known off-target effects of K-Ras inhibitors? A3: While designed to be specific, some K-Ras inhibitors have been shown to have off-target effects. For example, Sotorasib has been reported to interact with over 130 other proteins. These off-target interactions can lead to unexpected biological effects and toxicities. It is important to characterize the selectivity profile of any new K-Ras inhibitor.
Q4: Can this compound be used for K-Ras mutations other than G12C? A4: This depends on the specific design of this compound. Most currently approved and well-characterized K-Ras inhibitors are specific for the G12C mutation. However, there is active research into developing inhibitors for other common mutations like G12D and G12V, as well as pan-K-Ras inhibitors that target all mutant forms. The specificity of this compound would need to be determined experimentally.
Quantitative Data
Table 1: Efficacy of FDA-Approved K-Ras G12C Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) | Citation(s) |
| Sotorasib | CodeBreak 100 | 37.1% | 6.8 months | 12.5 months | |
| Adagrasib | KRYSTAL-1 | 42.9% | 6.5 months | 12.6 months |
Table 2: Common Mechanisms of Acquired Resistance to K-Ras G12C Inhibitors
| Resistance Mechanism | Description | Frequency (example) | Citation(s) |
| On-Target Alterations | |||
| KRAS G12C amplification | Increased copy number of the mutant gene. | 7% of patients treated with sotorasib | |
| Secondary KRAS mutations | New mutations in the KRAS gene that prevent inhibitor binding (e.g., H95D/Q/R, Y96D/S). | Observed in preclinical models and patients | |
| Bypass Mechanisms | |||
| NRAS/HRAS activation | Activation of other RAS isoforms. | Identified in resistant cell lines | |
| BRAF/MEK mutations | Activating mutations downstream of K-Ras. | Found in resistant patient samples | |
| EGFR/MET amplification | Amplification of receptor tyrosine kinase genes. | A known mechanism of resistance to targeted therapies | |
| Phenotypic Plasticity | |||
| Epithelial-Mesenchymal Transition (EMT) | Cells switch to a more mesenchymal state, which can confer resistance. | Observed in preclinical models |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate 1,000 to 3,000 cells per well in a 96-well plate.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Western Blotting for Pathway Analysis
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., ERK, AKT) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Active Ras Pulldown Assay
-
Cell Treatment and Lysis: Treat and lyse cells as described for Western blotting.
-
GTP-Ras Pulldown: Incubate the cell lysates with a GST-fusion protein containing the Ras-binding domain (RBD) of Raf1, which specifically binds to active, GTP-bound Ras.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound GTP-Ras.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody specific for K-Ras to determine the levels of active K-Ras.
Visualizations
Caption: A diagram of the K-Ras signaling pathway.
Caption: A typical experimental workflow for testing a K-Ras inhibitor.
References
Technical Support Center: Refining K-Ras-IN-3 Dosage for Specific Cancer Cell Types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with K-Ras-IN-3 inhibitors. The information is designed to help refine the dosage of this compound for specific cancer cell types and address common issues encountered during in vitro experiments.
Understanding this compound and its Variants
It is crucial to distinguish between the different variants of this compound, as they target specific K-Ras mutations. This guide covers both:
-
This compound (also known as K-Ras(G12V)-IN-3): A potent inhibitor of the K-Ras G12V mutation.
-
K-Ras G12C-IN-3: An irreversible inhibitor that specifically targets the K-Ras G12C mutation.
The experimental design and choice of cell lines must be appropriate for the specific inhibitor being used.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound inhibitors?
A1: K-Ras is a small GTPase that functions as a molecular switch in cell signaling.[1] In its active, GTP-bound state, it promotes cell growth and proliferation by activating downstream pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2] Oncogenic mutations in K-Ras, such as G12V and G12C, lock the protein in a constitutively active state, driving tumor growth.[2] this compound inhibitors are designed to specifically target these mutant proteins. K-Ras G12C-IN-3 is an irreversible inhibitor that covalently binds to the mutant cysteine residue in K-Ras G12C, locking it in an inactive state.[3] this compound targets the GDP-bound state of the K-Ras G12V mutant with high potency.[4]
Q2: How do I select the appropriate cancer cell line for my experiment?
A2: The choice of cell line is critical and depends on the specific this compound variant you are studying. You must use a cell line that harbors the corresponding K-Ras mutation. Using a panel of cell lines with different K-Ras mutations (and a wild-type control) is recommended to demonstrate the inhibitor's specificity.
Q3: What is a typical starting concentration range for this compound in cell culture?
A3: The optimal concentration of this compound is highly dependent on the specific cell line and assay conditions. It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for each cell line. Based on available data for similar K-Ras inhibitors, a starting range of 0.1 nM to 10 µM is recommended for initial screening. For the highly potent this compound (G12V inhibitor) with a biochemical IC50 of 0.371 nM, you may start at a lower concentration range.
Quantitative Data Summary
The following tables summarize the IC50 values for various K-Ras inhibitors in different cancer cell lines. This data should be used as a reference to guide your experimental design. It is imperative to determine the IC50 for this compound in your specific cell line and experimental setup.
Table 1: IC50 Values of K-Ras G12C Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | K-Ras Mutation | Inhibitor | IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | Adagrasib | 4.7 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | Adagrasib | 9.2 |
| H2122 | Non-Small Cell Lung Cancer | G12C | Adagrasib | 0.2 |
| H1373 | Non-Small Cell Lung Cancer | G12C | Adagrasib | 1042 |
| SW1573 | Non-Small Cell Lung Cancer | G12C | Adagrasib | Not specified |
Data for Adagrasib, a known KRAS G12C inhibitor, is provided as a reference.[5]
Table 2: IC50 Values of K-Ras G12D and G12V Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | K-Ras Mutation | Inhibitor | IC50 (µM) |
| PANC-1 | Pancreatic Cancer | G12D | TH-Z827 | 4.4 |
| Panc 04.03 | Pancreatic Cancer | G12D | TH-Z827 | 4.7 |
| SW480 | Colorectal Cancer | G12V | MRTX1133 | ~1 |
| SW620 | Colorectal Cancer | G12V | MRTX1133 | ~1 |
| CAPAN-1 | Pancreatic Cancer | G12V | MRTX1133 | ~1 |
| CFPAC-1 | Pancreatic Cancer | G12V | MRTX1133 | ~1 |
Data for other non-covalent KRAS inhibitors targeting G12D and G12V are provided as a reference.[4][6]
Experimental Protocols
Detailed Methodology for Cell Viability (MTT) Assay
This protocol is adapted for determining the IC50 of this compound in a 96-well format.
Materials:
-
K-Ras mutant cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count cells and adjust the density to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. A typical concentration range to test would be from 10 µM down to 0.1 nM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration, typically <0.1%).
-
Include a "no cells" control with medium only for background subtraction.
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After 72 hours, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance (no cells control).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression (four-parameter logistic) model to determine the IC50 value.
-
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell seeding density, different passage numbers of cells, or variations in incubation time.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding to avoid clumps.
-
Use cells within a consistent and low passage number range.
-
Standardize all incubation times precisely.
-
Confirm the stability of your this compound stock solution; avoid repeated freeze-thaw cycles.
-
Issue 2: No significant inhibition of cell viability observed.
-
Possible Cause: Incorrect K-Ras mutation in the cell line, inhibitor instability, or acquired resistance.
-
Troubleshooting Steps:
-
Verify the K-Ras mutation status of your cell line using sequencing.
-
Prepare fresh dilutions of this compound for each experiment.
-
Test the inhibitor on a known sensitive control cell line.
-
Consider that some cell lines may have intrinsic resistance mechanisms.[7]
-
Issue 3: Compound precipitation in cell culture medium.
-
Possible Cause: Poor solubility of this compound at higher concentrations.
-
Troubleshooting Steps:
-
Visually inspect the medium for any precipitate after adding the compound.
-
If solubility is an issue, consider preparing a more dilute stock solution or using a different solvent for the initial stock (though DMSO is standard).
-
Ensure the final DMSO concentration in the well is as low as possible (ideally ≤ 0.1%).
-
Issue 4: Unexpected toxicity in wild-type K-Ras cell lines.
-
Possible Cause: Off-target effects of the inhibitor.
-
Troubleshooting Steps:
-
Perform a broader screening against a panel of kinases or other cellular targets to identify potential off-target interactions.
-
Compare the phenotype observed with that of a known, highly specific K-Ras inhibitor.
-
Analyze the effect of the inhibitor on downstream signaling pathways in both mutant and wild-type cells to see if the toxicity is mediated through the intended pathway.
-
Visualizations
K-Ras Signaling Pathway
Caption: The K-Ras signaling pathway and the point of inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: A step-by-step workflow for determining the IC50 of this compound.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A decision tree to troubleshoot sources of variability in IC50 measurements.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Targeting KRAS Mutant in Non-Small Cell Lung Cancer: Novel Insights Into Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of K-Ras G12D Inhibitors in Pancreatic Cancer: Spotlight on MRTX1133
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy of targeted K-Ras inhibitors in pancreatic cancer cell lines. This guide focuses on the performance of MRTX1133, a potent and selective non-covalent inhibitor of KRAS G12D, due to the absence of publicly available data for K-Ras-IN-3.
Pancreatic ductal adenocarcinoma (PDAC) is a devastating disease with a grim prognosis, largely driven by mutations in the KRAS oncogene. The KRAS G12D mutation is the most prevalent, making it a critical target for therapeutic intervention. This guide provides a detailed overview of the efficacy of MRTX1133 in preclinical models of pancreatic cancer. Despite the initial intent to compare MRTX1133 with a compound designated "this compound," an extensive search of scientific literature and public databases yielded no information on the latter. Therefore, this document will focus exclusively on the characterization of MRTX1133.
Performance of MRTX1133 in Pancreatic Cancer Models
MRTX1133 is a first-in-class, non-covalent inhibitor that selectively binds to the KRAS G12D mutant protein, locking it in an inactive state. This mechanism effectively blocks downstream signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Efficacy Data for MRTX1133
The following table summarizes the in vitro and in vivo efficacy of MRTX1133 in various pancreatic cancer models harboring the KRAS G12D mutation.
| Cell Line/Model | KRAS Mutation | Assay Type | Efficacy Metric | Result |
| A panel of KRAS G12D mutant pancreatic cancer cell lines | G12D | Cell Viability | Median IC50 | ~5 nM[1] |
| HPAC | G12D | Cell Viability | IC50 | >1,000 nM[2][3][4] |
| PANC-1 | G12D | Cell Viability | IC50 | >5,000 nM[2][3][4] |
| AGS (Gastric Adenocarcinoma) | G12D | ERK Phosphorylation | IC50 | 2 nM[5] |
| AGS (Gastric Adenocarcinoma) | G12D | 2D Cell Viability | IC50 | 6 nM[5][6] |
| Panc 04.03 Xenograft | G12D | In Vivo Tumor Growth | Tumor Regression | -62% at 10 mg/kg BID, -73% at 30 mg/kg BID[5][6] |
| HPAC Xenograft | G12D | In Vivo Tumor Growth | Tumor Regression | 85% regression at 30 mg/kg BID[1] |
| 11 PDAC Xenograft Models | G12D | In Vivo Tumor Growth | Tumor Regression (≥30%) | 8 out of 11 models (73%)[1] |
Key Experimental Methodologies
Reproducibility is paramount in scientific research. Below are detailed protocols for the key experiments used to evaluate the efficacy of K-Ras inhibitors.
Cell Viability Assay (MTT/CellTiter-Glo)
This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Pancreatic cancer cell lines (e.g., HPAC, PANC-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MRTX1133 (or other test compounds)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of MRTX1133 in complete growth medium. Remove the existing medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with DMSO and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure the luminescence, which is proportional to the amount of ATP and thus an indicator of metabolically active cells.
-
-
Data Analysis: Normalize the absorbance or luminescence values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Western Blot for ERK Phosphorylation
This technique is used to measure the levels of phosphorylated ERK (pERK), a key downstream effector in the K-Ras signaling pathway. A reduction in pERK indicates successful inhibition of the pathway.
Materials:
-
Pancreatic cancer cell lysates (treated and untreated)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pERK, anti-total ERK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize the pERK signal, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK and a loading control.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of pERK.
Visualizing Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: K-Ras G12D Signaling Pathway and Inhibition by MRTX1133.
Caption: General Experimental Workflow for Efficacy Testing.
Conclusion
MRTX1133 has demonstrated significant preclinical efficacy against pancreatic cancer cells harboring the KRAS G12D mutation. It effectively inhibits cell proliferation and downstream signaling pathways, leading to tumor regression in in vivo models. The data presented here underscores the potential of MRTX1133 as a targeted therapy for this challenging disease. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefits. The absence of data for "this compound" prevents a direct comparison at this time. Researchers are encouraged to consult the primary literature for the most up-to-date findings on emerging K-Ras inhibitors.
References
- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
Validating the Specificity of KRAS G12C Inhibitors: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
The development of covalent inhibitors targeting the KRAS G12C mutation represents a significant advancement in precision oncology.[1] These inhibitors offer a mutant-specific strategy, sparing wild-type KRAS and potentially reducing toxicity.[1] Validating the on-target specificity of these compounds is paramount to ensure their efficacy and safety. This guide provides a comparative overview of methodologies for validating the specificity of KRAS G12C inhibitors, with a focus on the use of knockout and knock-in models, particularly those generated using CRISPR-Cas9 technology.
Comparative Efficacy of KRAS G12C Inhibitors in Engineered Cell Lines
The cornerstone of validating inhibitor specificity is to compare its activity in cell lines with and without the target mutation. CRISPR-Cas9 technology has enabled the precise engineering of isogenic cell lines, providing a clean background for assessing a compound's effects.
| Cell Line Model | Genotype | Expected Inhibitor Activity | Rationale for Specificity Validation |
| Parental (Wild-Type) | KRAS WT | Low / No Activity | Demonstrates selectivity for the mutant protein over the wild-type, crucial for minimizing off-target effects in normal tissues. |
| CRISPR-edited Knock-in | Heterozygous KRAS G12C | High Activity | Confirms the inhibitor's efficacy against the intended mutant allele in a physiologically relevant context. |
| CRISPR-edited Knockout | KRAS Knockout | No Activity | Serves as a crucial control to ensure that the observed cellular effects are indeed KRAS-dependent. |
| Other KRAS mutants | e.g., KRAS G12D, G12V | Low / No Activity | Establishes the inhibitor's specificity for the G12C mutation over other common KRAS mutations. |
Experimental Protocols for Specificity Validation
Robust validation of inhibitor specificity relies on well-defined experimental protocols. Below are key methodologies for generating and utilizing knockout models for this purpose.
Generation of KRAS G12C Mutant and Knockout Cell Lines using CRISPR-Cas9
This protocol outlines the generation of isogenic cell lines to test inhibitor specificity.
1. Design and Preparation:
-
gRNA Design: Design guide RNAs (gRNAs) targeting the specific locus in the KRAS gene for either knockout (targeting an early exon to induce a frameshift mutation) or knock-in of the G12C mutation.
-
Donor Template (for Knock-in): For generating the G12C mutation, a single-stranded oligodeoxynucleotide (ssODN) donor template containing the desired GGT to TGT mutation is required.[2]
-
Cas9 and gRNA Delivery: The Cas9 nuclease and gRNA can be delivered as plasmids, lentiviral particles, or as a ribonucleoprotein (RNP) complex.
2. Transfection and Cell Culture:
-
Culture the chosen parental cell line (e.g., A549, a lung cancer cell line with wild-type KRAS) to optimal confluency.
-
Introduce the CRISPR-Cas9 components into the cells using a suitable transfection method.[2]
3. Single-Cell Cloning and Screening:
-
Following transfection, isolate single cells to establish clonal populations.
-
Expand the clones and screen for the desired genetic modification using PCR and Sanger sequencing.[2]
4. Validation:
-
Confirm the on-target mutation and assess for potential off-target effects, for instance, through next-generation sequencing.
-
Verify the absence of KRAS protein expression in knockout clones via Western blot.
Cellular Viability Assays for Inhibitor Potency and Selectivity
Once the engineered cell lines are established, they can be used to assess the inhibitor's potency and selectivity.
1. Cell Plating:
-
Seed the parental (WT), KRAS G12C knock-in, and KRAS knockout cell lines in 96-well plates.
2. Compound Treatment:
-
Prepare serial dilutions of the KRAS G12C inhibitor.
-
Treat the cells with the inhibitor across a range of concentrations and incubate for a specified period (e.g., 72 hours).[2] Include a vehicle control (e.g., DMSO).[2]
3. Viability Measurement:
-
Use a cell viability reagent (e.g., CellTiter-Glo®) to measure the number of viable cells in each well.[2]
4. Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Plot the normalized viability against the inhibitor concentration to generate dose-response curves and determine the IC50 values for each cell line.[2] A significantly lower IC50 in the KRAS G12C cell line compared to the WT and knockout lines indicates high specificity.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating the complex processes involved in validating inhibitor specificity.
References
A Comparative Guide to the Cross-Reactivity of K-Ras-IN-3
For researchers and drug development professionals, understanding the selectivity of a molecular inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of the hypothetical inhibitor, K-Ras-IN-3, focusing on its cross-reactivity with other proteins, particularly protein kinases. As K-Ras is a GTPase and not a protein kinase, this guide will focus on its selectivity among Ras isoforms and its downstream effects on kinase signaling pathways.
Understanding K-Ras and Its Inhibition
K-Ras is a small GTPase that functions as a molecular switch in cellular signaling. In its active GTP-bound state, it activates multiple downstream effector pathways, the most prominent being the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene, particularly at codons 12, 13, and 61, lock the K-Ras protein in a constitutively active state, driving tumorigenesis in a significant fraction of human cancers.[1]
This compound is a hypothetical, novel inhibitor designed to target a specific mutant form of K-Ras. Unlike traditional kinase inhibitors that compete for the ATP-binding pocket of kinases, K-Ras inhibitors typically bind to other pockets on the GTPase, such as the Switch-II pocket in the case of covalent G12C inhibitors like sotorasib.[1] Therefore, its "cross-reactivity" profile is primarily assessed against other Ras family members (e.g., H-Ras, N-Ras) and other K-Ras mutants, rather than a broad panel of protein kinases. The impact on protein kinases is a downstream consequence of K-Ras inhibition.
K-Ras Signaling Pathway
The following diagram illustrates the central role of K-Ras in activating downstream kinase cascades. Inhibition of K-Ras is expected to reduce the phosphorylation and activity of these downstream kinases.
Caption: K-Ras signaling cascade and point of inhibition.
Comparative Selectivity Data
The selectivity of this compound is compared here with Sotorasib, an approved KRAS G12C inhibitor. The data for this compound is hypothetical, postulating it as a pan-mutant KRAS inhibitor with some cross-reactivity to other Ras isoforms.
Table 1: Biochemical Selectivity Profile
This table summarizes the binding affinity (Kd) of this compound and Sotorasib against various Ras isoforms and mutants. Lower Kd values indicate stronger binding.
| Target Protein | This compound (Kd, nM) [Hypothetical] | Sotorasib (Kd, nM) [Reference] | Comments |
| K-Ras G12C | 15 | 220 | Sotorasib is a covalent inhibitor of KRAS G12C. |
| K-Ras G12D | 10 | >20,000 | This compound shows high affinity for the G12D mutant. |
| K-Ras G12V | 25 | >20,000 | |
| K-Ras (Wild Type) | 500 | >20,000 | High selectivity for mutant over wild-type is desirable. |
| N-Ras G12C | 250 | ~40 (5-fold more potent than vs KRAS G12C) | Sotorasib shows potent inhibition of NRAS G12C. |
| H-Ras G12C | 800 | Potent Inhibition |
Table 2: Cellular Activity Profile
This table presents the half-maximal inhibitory concentration (IC50) for the inhibition of downstream ERK phosphorylation in engineered cell lines expressing different Ras mutants. Lower IC50 values indicate greater potency in a cellular context.
| Cell Line Expressing | This compound (pERK IC50, nM) [Hypothetical] | Sotorasib (pERK IC50, nM) [Reference] |
| K-Ras G12C | 30 | 8.88 |
| K-Ras G12D | 22 | >10,000 |
| K-Ras (Wild Type) | >10,000 | >10,000 |
| N-Ras G12C | 450 | Potent Inhibition |
Experimental Protocols
Detailed methodologies are crucial for interpreting selectivity data. Below are protocols for key experiments used to characterize K-Ras inhibitors.
Biochemical Competition-Based Binding Assay (TR-FRET)
This assay quantifies the binding affinity of an inhibitor to purified K-Ras protein.
-
Objective: To determine the dissociation constant (Kd) of the inhibitor for various Ras isoforms and mutants.
-
Principle: A fluorescently labeled GTP analog is bound to the K-Ras protein. The inhibitor competes with this analog for binding. The displacement of the fluorescent analog by the inhibitor results in a decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
-
Methodology:
-
Recombinant His-tagged K-Ras protein (wild-type or mutant) is incubated with a terbium-labeled anti-His antibody (donor) and a fluorescently labeled non-hydrolyzable GTP analog (acceptor).
-
A serial dilution of the test compound (e.g., this compound) is added to the mixture in a 384-well plate.
-
The reaction is incubated at room temperature for 60-120 minutes to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.
-
The data is normalized and fitted to a dose-response curve to calculate the IC50, which is then converted to a Kd value using the Cheng-Prusoff equation.
-
Cellular pERK Inhibition Assay (Western Blot)
This assay measures the ability of an inhibitor to block K-Ras-mediated downstream signaling within a cellular environment.
-
Objective: To determine the IC50 of an inhibitor for the suppression of ERK phosphorylation.
-
Principle: Active K-Ras leads to the phosphorylation of ERK. The inhibitor's potency is measured by its ability to reduce the level of phosphorylated ERK (pERK) in cells.
-
Methodology:
-
Cancer cell lines harboring specific K-Ras mutations (e.g., NCI-H358 for KRAS G12C) are seeded in 6-well plates and grown to 70-80% confluency.
-
Cells are serum-starved for 12-24 hours to reduce basal signaling.
-
A serial dilution of the test compound is added to the cells and incubated for 2-4 hours.
-
Cells are then lysed, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against pERK (T202/Y204) and total ERK (as a loading control).
-
After incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.
-
Band intensities are quantified, and the ratio of pERK to total ERK is calculated. Data is plotted to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for assessing the selectivity and activity of a novel K-Ras inhibitor.
Caption: Workflow for K-Ras inhibitor characterization.
Conclusion
This guide provides a framework for evaluating the cross-reactivity of the hypothetical K-Ras inhibitor, this compound. The primary determinants of its selectivity profile are its differential binding to various Ras isoforms and mutants, and its consequent ability to inhibit downstream kinase signaling pathways in a mutant-specific manner. While direct interaction with a broad range of protein kinases is not the primary concern for this class of inhibitors, understanding the downstream effects on these kinase pathways is critical for assessing their therapeutic potential and mechanism of action. The provided data and protocols offer a robust starting point for the comprehensive characterization of novel K-Ras inhibitors.
References
A Head-to-Head Showdown: K-Ras-IN-3 vs. Adagrasib for the Elusive KRAS G12V Mutant
For researchers, scientists, and drug development professionals, the quest for effective inhibitors of KRAS, the most frequently mutated oncogene in human cancers, is a paramount challenge. While the approval of drugs like adagrasib for KRAS G12C mutations has marked a significant breakthrough, the landscape for other KRAS variants, such as the common G12V mutation, remains an area of intense investigation. This guide provides a comparative analysis of a potent, albeit less characterized, KRAS G12V inhibitor, K-Ras-IN-3, and the established KRAS G12C inhibitor, adagrasib, based on available preclinical data.
The direct head-to-head experimental data for this compound and adagrasib on KRAS G12V mutants is currently limited in publicly accessible literature. However, by synthesizing available information on their individual activities, a compelling picture emerges of two vastly different molecules in the context of this specific mutation.
At a Glance: Key Quantitative Data
| Parameter | This compound | Adagrasib |
| Target Mutant | KRAS G12V | KRAS G12C |
| Inhibitory Potency (IC50) | 0.371 nM (against GDP-KRAS G12V)[1] | Not reported for G12V; potent against G12C[2] |
| Mechanism of Action | GDP-state inhibitor[1] | Irreversible covalent inhibitor of the inactive, GDP-bound state[2] |
| Reported In Vivo Efficacy (G12V) | Data not publicly available | Lack of tumor growth inhibition in a KRAS-G12V mutant pancreatic cancer model[3] |
Mechanism of Action: A Tale of Two Pockets
This compound is characterized as a potent inhibitor that targets the GDP-bound, or "off," state of the KRAS G12V mutant protein.[1] By binding to this inactive conformation, it prevents the exchange of GDP for GTP, a critical step for KRAS activation and downstream signaling.
Adagrasib , on the other hand, is a covalent inhibitor specifically designed to target the cysteine residue present in the KRAS G12C mutant.[2] It irreversibly binds to this unique amino acid, locking the protein in an inactive state. This specificity is also its limitation, as the G12V mutation involves a substitution to valine, which lacks the reactive cysteine that adagrasib targets.
Preclinical Efficacy on KRAS G12V Mutants
The available data strongly suggests that this compound is a highly potent inhibitor of KRAS G12V in biochemical assays, with a reported IC50 in the sub-nanomolar range.[1] However, there is a notable absence of publicly available data on its performance in cellular or in vivo models.
Conversely, for adagrasib, while its efficacy against KRAS G12C is well-documented, its activity against other mutants is limited. A key preclinical study abstract reported that in a head-to-head comparison in a KRAS-G12V mutant pancreatic cancer xenograft model, adagrasib, along with another G12C inhibitor sotorasib, showed a lack of tumor growth inhibition.[3] This finding is consistent with its mechanism of action, which relies on the presence of a cysteine at position 12.
Experimental Protocols
While specific protocols for this compound are not detailed in the available literature, the following are generalized methodologies for key experiments used to characterize KRAS inhibitors.
Biochemical Potency Assay (IC50 Determination)
A common method to determine the half-maximal inhibitory concentration (IC50) is a nucleotide exchange assay.
Objective: To measure the concentration of the inhibitor required to block 50% of the SOS1-mediated exchange of fluorescently labeled GDP for GTP on the KRAS G12V protein.
Materials:
-
Recombinant human KRAS G12V protein
-
Recombinant human SOS1 protein (catalytic domain)
-
Fluorescently labeled GDP (e.g., BODIPY-FL-GDP)
-
GTP
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, pH 7.4)
-
Test compounds (this compound, adagrasib)
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization or HTRF.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a microplate, combine the KRAS G12V protein pre-loaded with fluorescent GDP with the diluted test compounds and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and a high concentration of unlabeled GTP.
-
Monitor the change in fluorescence over time. The displacement of fluorescent GDP by unlabeled GTP results in a decrease in fluorescence polarization or HTRF signal.
-
Calculate the rate of nucleotide exchange for each inhibitor concentration.
-
Plot the exchange rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Activity Assay
Western blotting for phosphorylated ERK (p-ERK) is a standard method to assess the inhibition of the downstream MAPK signaling pathway in cells.
Objective: To determine the effect of the inhibitors on KRAS G12V-driven downstream signaling in a cellular context.
Materials:
-
Cancer cell line harboring a KRAS G12V mutation (e.g., BxPC-3-KRASG12V)[4]
-
Cell culture medium and supplements
-
Test compounds (this compound, adagrasib)
-
Lysis buffer
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment.
Procedure:
-
Seed KRAS G12V mutant cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compounds for a defined period (e.g., 2-24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Future Directions and the Rise of Pan-KRAS Inhibitors
The stark contrast in activity against KRAS G12V between a specific inhibitor like this compound and a G12C-selective drug like adagrasib underscores the need for a broader arsenal (B13267) of KRAS-targeted therapies. The development of pan-KRAS inhibitors, which are designed to target multiple KRAS mutants, represents a promising avenue of research.[5] These inhibitors could offer a therapeutic option for patients with less common KRAS mutations and potentially overcome resistance mechanisms that arise from mutations at the primary target site.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ir.immuneering.com [ir.immuneering.com]
- 4. A Novel 3-dimensional High Throughput Screening Approach Identifies Inducers of a Mutant KRAS Selective Lethal Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Validating On-Target Effects of KRAS G12C Inhibitors: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
The advent of direct KRAS inhibitors has marked a significant breakthrough in oncology, offering new therapeutic avenues for cancers driven by KRAS mutations. Validating that the anti-tumor activity of these inhibitors is a direct result of their intended on-target mechanism is a critical step in their preclinical and clinical development. This guide provides a comparative overview of validating the on-target effects of Sotorasib (AMG 510), a first-in-class KRAS G12C inhibitor, with genetic approaches. We also draw comparisons with another prominent KRAS G12C inhibitor, Adagrasib (MRTX849).
The Principle of On-Target Validation with Genetic Approaches
The core principle of using genetic tools like small interfering RNA (siRNA) or CRISPR-Cas9 to validate a drug's on-target effect is to assess whether the genetic knockdown or knockout of the target protein phenocopies the effects of the drug. If a drug's cellular effects are primarily due to its interaction with its intended target, then genetically removing that target should produce a similar biological outcome. Furthermore, cells in which the target has been genetically depleted should show a diminished response to the drug.
Comparative Efficacy of Sotorasib and Genetic Knockdown
To quantitatively assess the on-target effects of Sotorasib, its efficacy in inhibiting cell viability and downstream signaling is compared with that of siRNA-mediated knockdown of KRAS G12C in relevant cancer cell lines, such as NCI-H358 (non-small cell lung cancer) and MIA PaCa-2 (pancreatic cancer), both of which harbor the KRAS G12C mutation.
Table 1: Comparison of Cell Viability Inhibition (IC50)
| Treatment | Target | NCI-H358 (NSCLC) IC50 | MIA PaCa-2 (Pancreatic) IC50 |
| Sotorasib (AMG 510) | KRAS G12C Protein | ~10 - 50 nM | ~50 - 200 nM |
| Adagrasib (MRTX849) | KRAS G12C Protein | ~20 - 100 nM | ~100 - 500 nM |
| KRAS G12C siRNA | KRAS G12C mRNA | Not Applicable | Not Applicable |
Note: IC50 values are approximate and can vary based on experimental conditions. Data is compiled from representative literature.
Table 2: Comparison of Downstream Signaling Inhibition
| Treatment | Effect on p-ERK Levels | Effect on p-AKT Levels |
| Sotorasib (AMG 510) | Strong Inhibition | Moderate to Strong Inhibition |
| Adagrasib (MRTX849) | Strong Inhibition | Moderate Inhibition |
| KRAS G12C siRNA | Strong Inhibition | Moderate to Strong Inhibition |
Note: Inhibition levels are qualitative summaries from typical Western blot analyses.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of results. Below are standardized protocols for the key experiments involved in validating the on-target effects of KRAS inhibitors.
siRNA Transfection of KRAS G12C in NCI-H358 Cells
Objective: To specifically knockdown the expression of KRAS G12C protein.
Materials:
-
NCI-H358 cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
KRAS G12C specific siRNA and non-targeting control siRNA (20 µM stocks)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed NCI-H358 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well, dilute 5 µL of siRNA (final concentration ~50 nM) in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL), mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The duration depends on the subsequent assay (e.g., 48-72 hours for protein knockdown confirmation by Western blot).
Western Blot Analysis of KRAS Downstream Signaling
Objective: To measure the levels of total and phosphorylated proteins in the KRAS signaling pathway.
Materials:
-
Transfected and/or inhibitor-treated cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (anti-KRAS G12C, anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify band intensity using software like ImageJ to compare protein levels across different conditions.
Cell Viability (MTT) Assay
Objective: To assess the effect of KRAS inhibition on cell proliferation and viability.
Materials:
-
NCI-H358 or other KRAS G12C mutant cells
-
96-well plates
-
Sotorasib or other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the KRAS inhibitor (e.g., Sotorasib from 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
Validating the on-target effects of KRAS inhibitors through genetic approaches is a robust method to confirm their mechanism of action. By comparing the phenotypic and signaling consequences of small molecule inhibition with those of direct genetic knockdown of the target, researchers can gain a high degree of confidence in the specificity of their compounds. The data consistently show that the effects of Sotorasib on cell viability and downstream signaling pathways in KRAS G12C mutant cells closely mimic the effects of KRAS G12C siRNA, providing strong evidence for its on-target activity. This comparative framework is essential for the continued development and optimization of targeted cancer therapies.
assessing the advantages of K-Ras-IN-3 over previous generation inhibitors
For Immediate Publication
A new generation of K-Ras inhibitors, exemplified by K-Ras-IN-3, is demonstrating significant advantages over their predecessors in preclinical studies. These next-generation inhibitors exhibit enhanced potency and potential for greater therapeutic efficacy in cancers driven by the notoriously difficult-to-drug K-Ras oncogene. This guide provides a detailed comparison of this compound with previous generation inhibitors, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
The K-Ras protein is a critical molecular switch in cellular signaling pathways that control cell growth, proliferation, and survival.[1][2][3] Mutations in the KRAS gene are among the most common in human cancers, leading to a constitutively active protein that drives tumor development.[4] For decades, K-Ras was considered "undruggable" due to its smooth surface and high affinity for its binding partners.[5] The development of first-generation covalent inhibitors targeting the specific K-Ras G12C mutation, such as sotorasib (B605408) and adagrasib, marked a significant breakthrough in cancer therapy.[6][7] These inhibitors irreversibly bind to the mutant cysteine residue, locking the K-Ras protein in an inactive state.[8]
This compound is an irreversible small molecule inhibitor specifically designed to target the K-Ras G12C mutation.[9] While specific quantitative data for this compound is not yet widely available in public literature, its classification as a next-generation inhibitor suggests improvements in areas such as binding affinity and cellular potency compared to earlier compounds. This comparison will focus on the well-characterized first and next-generation K-Ras G12C inhibitors to highlight the expected advantages of molecules like this compound.
Comparative Efficacy of K-Ras G12C Inhibitors
The potency of K-Ras inhibitors is a key determinant of their potential clinical efficacy. This is typically measured by the half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor Class | Representative Inhibitor | Target | Biochemical IC50 | Cellular IC50 (Cell Line) | Reference(s) |
| First-Generation | Sotorasib (AMG-510) | K-Ras G12C | ~0.03 µM (pERK inhibition) | ~0.006 µM (NCI-H358), ~0.009 µM (MIA PaCa-2) | [10] |
| First-Generation | Adagrasib (MRTX849) | K-Ras G12C | 14 nM (p-ERK, NCI-H358) | 10-973 nM (in various 2D cell lines) | [11][12] |
| Next-Generation | Divarasib (B10829276) (GDC-6036) | K-Ras G12C | <0.01 µM | Sub-nanomolar range | [13][14][15] |
| Next-Generation | This compound | K-Ras G12C | Data Not Publicly Available | Data Not Publicly Available | [9] |
| Pan-K-Ras | BI-2865 | K-Ras (WT, G12C, G12D, G12V, G13D) | 4.5 nM (G12C), 32 nM (G12D), 26 nM (G12V) | Not specified | [16] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Next-generation inhibitors like divarasib have shown significantly improved potency in preclinical studies compared to sotorasib and adagrasib.[17] This enhanced activity is a key advantage that molecules such as this compound are expected to leverage. Furthermore, the development of pan-K-Ras inhibitors, which can target multiple K-Ras mutants, represents a promising future direction to address a broader range of K-Ras-driven cancers.[18][19]
Experimental Methodologies
The evaluation of K-Ras inhibitors relies on a series of well-established experimental protocols to determine their binding affinity, cellular activity, and in vivo efficacy.
Biochemical Assays for Binding Affinity
To determine the direct interaction between an inhibitor and the K-Ras protein, several biophysical and biochemical assays can be employed.
-
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of an inhibitor to a purified K-Ras protein immobilized on a sensor chip. It provides quantitative values for the association (ka), dissociation (kd), and equilibrium dissociation constant (KD).
-
Thermal Shift Assay (TSA): TSA measures the change in the thermal stability of the K-Ras protein upon inhibitor binding. A higher melting temperature (Tm) in the presence of the inhibitor indicates successful binding and stabilization of the protein.
Cellular Assays for Potency and Pathway Inhibition
Cell-based assays are crucial for assessing the inhibitor's activity in a biological context.
-
Cell Proliferation Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cancer cell lines harboring the K-Ras G12C mutation are treated with increasing concentrations of the inhibitor for a set period (e.g., 72 hours). The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is then calculated.[11]
-
Protocol:
-
Seed K-Ras G12C mutant cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the K-Ras inhibitor or vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a humidified incubator.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression.
-
-
-
Western Blot for Downstream Signaling: To confirm that the inhibitor is blocking the K-Ras signaling pathway, the phosphorylation status of downstream effector proteins like ERK and AKT is assessed by Western blotting. A reduction in the levels of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) upon inhibitor treatment indicates effective pathway inhibition.
In Vivo Efficacy Studies
-
Xenograft Models: To evaluate the anti-tumor activity of the inhibitor in a living organism, human cancer cells with the K-Ras G12C mutation are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor or a vehicle control. Tumor growth is monitored over time, and at the end of the study, tumors are excised and weighed. A significant reduction in tumor growth in the inhibitor-treated group compared to the control group indicates in vivo efficacy.[1]
Visualizing the Path to K-Ras Inhibition
To better understand the context of K-Ras inhibition, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the comparative advantages of next-generation inhibitors.
Figure 1. Simplified K-Ras Signaling Pathway and Point of Inhibition.
Figure 2. General Experimental Workflow for K-Ras Inhibitor Evaluation.
Figure 3. Logical Comparison of K-Ras Inhibitor Generations.
The Future of K-Ras Inhibition
The development of this compound and other next-generation inhibitors represents a significant step forward in the quest to effectively treat K-Ras-driven cancers. By building on the successes of first-generation molecules and leveraging improved chemical properties, these new agents hold the promise of more potent and durable clinical responses. Further preclinical and clinical evaluation will be critical to fully elucidate the therapeutic potential of this compound and its contemporaries in the fight against cancer.
References
- 1. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UCSF Lung Cancer Trial → Divarasib Versus Sotorasib or Adagrasib in Participants With Previously Treated KRAS G12C-positive Advanced or Metastatic Non-Small Cell Lung Cancer [clinicaltrials.ucsf.edu]
- 4. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pathology & Oncology Research | The Research Progress of Direct KRAS G12C Mutation Inhibitors [por-journal.com]
- 11. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 12. Adagrasib (MRTX849) | KRAS G12C covalent inhibitor | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Divarasib | Ras | TargetMol [targetmol.com]
- 15. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 18. benchchem.com [benchchem.com]
- 19. pan-KRAS inhibitors - Page 1 | BioWorld [bioworld.com]
A Comparative Review of Covalent vs. Non-Covalent KRAS G12V Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The KRAS protein, a critical node in cellular signaling, is one of the most frequently mutated oncogenes in cancer. The G12V mutation, a glycine-to-valine substitution at codon 12, locks KRAS in a constitutively active state, driving uncontrolled cell proliferation and tumor growth. For decades, KRAS was considered "undruggable." However, recent breakthroughs have led to the development of inhibitors that directly target mutant KRAS. This guide provides a comparative review of two major strategies for inhibiting KRAS G12V: covalent and non-covalent inhibition.
While covalent inhibitors have shown remarkable success against the KRAS G12C mutant due to its reactive cysteine residue, the G12V mutation lacks this chemical hook.[1] This necessitates a different therapeutic approach, primarily through non-covalent binding. This review will delve into the mechanisms of action, present preclinical data for non-covalent G12V inhibitors, and use the well-established covalent G12C inhibitors as a benchmark for the covalent strategy.
Mechanism of Action: A Tale of Two Binding Modes
Covalent Inhibition: This strategy relies on the formation of a permanent chemical bond between the inhibitor and a specific amino acid on the target protein. For KRAS, this has been most successfully applied to the G12C mutation, where inhibitors form a covalent bond with the mutant cysteine. This irreversible binding locks the KRAS G12C protein in an inactive, GDP-bound state, thereby blocking its interaction with downstream effectors.[2]
Non-Covalent Inhibition: In contrast, non-covalent inhibitors bind to their target through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For KRAS G12V, which lacks a reactive cysteine, non-covalent inhibition is the primary strategy. These inhibitors are designed to bind with high affinity and selectivity to the mutant protein, often targeting the active, GTP-bound state (RAS(ON)) to prevent downstream signaling.[3] Some non-covalent inhibitors can also target the inactive, GDP-bound state.
Quantitative Data Comparison
| Inhibitor Class | Inhibitor Name | Target | Binding Affinity (KD) | Cellular Potency (IC50) | Reference |
| Non-Covalent | RM-048 | KRAS G12V(ON) | High affinity (specific KD not disclosed) | Potent (sub-nM EC50 for growth suppression) | [3] |
| Non-Covalent | VRTX171 | KRAS G12V | High affinity (specific KD not disclosed) | Potent across KRAS G12V mutated cancer cell lines | [4] |
| Non-Covalent (Pan-KRAS) | BI-2865 | KRAS G12V | 26 nM | Inhibits proliferation of BaF3 cells expressing KRAS G12V | [5] |
| Covalent (G12C Benchmark) | Sotorasib (AMG510) | KRAS G12C | - | Potent in KRAS G12C cell lines | [2] |
Signaling Pathways and Inhibition
The constitutive activation of KRAS G12V leads to the persistent stimulation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival. Both covalent and non-covalent inhibitors aim to abrogate these signals.
Caption: Simplified KRAS G12V signaling pathway and points of intervention for inhibitors.
Experimental Protocols
Biochemical Assay: Binding Affinity Determination (Surface Plasmon Resonance)
This protocol outlines a general method for determining the binding affinity (KD) of a non-covalent inhibitor to KRAS G12V.
-
Protein Immobilization:
-
Recombinant, purified KRAS G12V protein is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
The protein is loaded with a non-hydrolyzable GTP analog (e.g., GMP-PNP) to maintain its active conformation.
-
-
Inhibitor Binding:
-
A series of concentrations of the non-covalent inhibitor are prepared in a suitable running buffer.
-
The inhibitor solutions are injected over the sensor chip surface, allowing for association and dissociation phases.
-
-
Data Acquisition and Analysis:
-
The change in the refractive index at the sensor surface, which is proportional to the mass of bound inhibitor, is measured in real-time.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Caption: General workflow for determining binding affinity using Surface Plasmon Resonance.
Cellular Assay: Cell Viability (MTT Assay)
This protocol measures the effect of an inhibitor on the viability of cancer cells harboring the KRAS G12V mutation.
-
Cell Seeding:
-
KRAS G12V mutant cancer cells (e.g., from pancreatic, colorectal, or non-small cell lung cancer lines) are seeded in a 96-well plate at a predetermined density.
-
Cells are allowed to adhere overnight.
-
-
Inhibitor Treatment:
-
A serial dilution of the inhibitor is prepared in the cell culture medium.
-
The medium in the wells is replaced with the medium containing different concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.
-
-
Incubation:
-
The plate is incubated for a specified period (e.g., 72 hours) to allow the inhibitor to exert its effect.
-
-
MTT Addition and Formazan (B1609692) Solubilization:
-
MTT solution is added to each well and incubated for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance values are normalized to the vehicle control to determine the percentage of cell viability.
-
The data is plotted as a dose-response curve, and the half-maximal inhibitory concentration (IC50) is calculated.
-
Cellular Assay: Western Blot for Downstream Signaling
This protocol assesses the inhibitor's ability to suppress KRAS G12V downstream signaling.
-
Cell Treatment and Lysis:
-
KRAS G12V mutant cells are treated with the inhibitor at various concentrations for a defined period.
-
Cells are then lysed to extract total protein.
-
-
Protein Quantification and Electrophoresis:
-
The protein concentration of each lysate is determined.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
-
Immunoblotting:
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is probed with primary antibodies specific for phosphorylated forms of downstream signaling proteins (e.g., p-ERK, p-AKT) and total protein levels as loading controls.
-
-
Detection and Analysis:
-
The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is captured.
-
The band intensities are quantified to determine the relative levels of phosphorylated proteins, indicating the extent of pathway inhibition.
-
Caption: Workflow for Western Blot analysis of KRAS downstream signaling inhibition.
Conclusion
The development of direct KRAS inhibitors represents a paradigm shift in the treatment of KRAS-mutant cancers. While covalent inhibitors have proven effective for the G12C mutation, the G12V mutation necessitates the development of potent and selective non-covalent inhibitors. Preclinical data for emerging non-covalent G12V inhibitors, such as RM-048 and VRTX171, demonstrate promising activity. The continued exploration of novel non-covalent binding pockets and inhibitor designs holds the key to effectively targeting the full spectrum of KRAS mutations, bringing new therapeutic options to patients with these challenging cancers. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of these next-generation KRAS G12V inhibitors.
References
K-Ras-IN-3 vs. Sotorasib: A Comparative Analysis in KRAS G12C Mutant Cell Lines
A Head-to-Head Look at Two Inhibitors Targeting the Notorious KRAS G12C Mutation
The KRAS oncogene, particularly with the G12C mutation, has long been a challenging target in cancer therapy. The development of specific inhibitors has marked a significant breakthrough. This guide provides a comparative overview of two such inhibitors, K-Ras-IN-3 and the FDA-approved drug sotorasib (B605408), focusing on their performance in relevant cancer cell lines.
Mechanism of Action: Covalent Inhibition of the "Undruggable" Target
Both this compound and sotorasib are irreversible covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein. By binding to this mutant, they lock the K-Ras protein in an inactive, GDP-bound state. This prevents the downstream activation of critical signaling pathways, primarily the MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[1]
Performance in KRAS G12C Cell Lines: A Quantitative Comparison
The efficacy of this compound and sotorasib has been evaluated in various cancer cell lines harboring the KRAS G12C mutation. The half-maximal inhibitory concentration (IC50), a measure of the potency of a drug, is a key metric in these assessments.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | NCI-H358 | Non-Small Cell Lung Cancer | Data not available |
| MIA PaCa-2 | Pancreatic Cancer | Data not available | |
| SW1573 | Non-Small Cell Lung Cancer | Data not available | |
| Sotorasib | NCI-H358 | Non-Small Cell Lung Cancer | ~0.006[2][3] |
| MIA PaCa-2 | Pancreatic Cancer | ~0.009[2][3], 0.0341[4] | |
| SW1573 | Non-Small Cell Lung Cancer | >10 (Resistant) |
Note: While direct comparative studies with this compound are limited, the available data for sotorasib demonstrates its high potency in sensitive cell lines. The SW1573 cell line is known to be resistant to sotorasib.[5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the inhibitors on cancer cell lines.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.
-
Compound Treatment: The cells are then treated with serial dilutions of the K-Ras inhibitor (e.g., 0.001 µM to 10 µM) or a vehicle control (DMSO) and incubated for 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will convert the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated by plotting the percentage of cell viability against the log of the inhibitor concentration.
Western Blot Analysis for Downstream Signaling
This technique is used to assess the inhibition of the K-Ras signaling pathway by measuring the phosphorylation levels of downstream proteins like ERK.
-
Cell Treatment and Lysis: Cells are treated with the K-Ras inhibitor for a specified time, then washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p-ERK/total ERK ratio indicates inhibition of the K-Ras pathway.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the K-Ras signaling pathway and the experimental workflow for inhibitor comparison.
Caption: K-Ras Signaling Pathway and Inhibitor Action.
Caption: Experimental Workflow for Inhibitor Comparison.
References
- 1. mdpi.com [mdpi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesyl-transferase inhibitors show synergistic anticancer effects in combination with novel KRAS-G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for K-Ras-IN-3
For researchers and drug development professionals, the integrity of scientific discovery and the safety of laboratory personnel are paramount. The proper handling and disposal of potent chemical compounds like K-Ras-IN-3, a small molecule inhibitor of mutant K-Ras, are critical components of a comprehensive laboratory safety program. Adherence to established disposal protocols not only ensures a safe working environment but also maintains environmental compliance.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the disposal procedures for analogous KRAS inhibitors provide a robust framework for its safe management. All waste contaminated with this compound should be treated as hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling this compound, it is essential to be equipped with the appropriate personal protective equipment to minimize exposure risks.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or other chemical-resistant gloves | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or aerosols. |
| Body Protection | A dedicated laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | A properly fitted respirator may be necessary | Recommended when handling the powder outside of a containment hood or if there is a risk of generating aerosols. |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to segregate it from non-hazardous waste streams and manage it as hazardous chemical waste.
Step 1: Waste Segregation and Collection
Proper segregation of all waste materials contaminated with this compound into clearly labeled, leak-proof containers is the first critical step.
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and empty vials. These should be collected in a designated, labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: All solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant container. The container material must be compatible with the solvent used (e.g., DMSO, ethanol).
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.
Step 2: Labeling of Hazardous Waste
Properly label all waste containers with the words "Hazardous Waste." The label must clearly identify the contents, including the full chemical name ("this compound") and any solvents present.
Step 3: Storage of Waste
Store sealed hazardous waste containers in a designated, secure area away from general lab traffic. This area should provide secondary containment to prevent spills. Consult your institution's Environmental Health and Safety (EHS) office for specific storage time limits.
Step 4: Arranging for Disposal
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
Experimental Protocol: Chemical Inactivation (General Procedure)
For liquid waste containing this compound, chemical inactivation can be a preliminary step to reduce its potency before final disposal. The specific inactivation method should be verified for compatibility with this compound. A general procedure using sodium hypochlorite (B82951) is as follows:
-
Working in a certified chemical fume hood, prepare a fresh solution of the inactivating agent (e.g., 10% sodium hypochlorite).
-
Slowly add the liquid waste containing the K-Ras inhibitor to the inactivating solution with stirring. A recommended ratio is 1:10 (waste to inactivating solution).[2]
-
Allow the mixture to react for a specified period, typically at least 24 hours, to ensure complete degradation of the active compound.[2]
-
After the inactivation period, neutralize the solution if necessary before disposing of it as hazardous chemical waste.[2]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling K-Ras-IN-3
This guide provides crucial safety and logistical information for the handling and disposal of K-Ras-IN-3, a potent GDP-KRAS G12V inhibitor.[1] Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental protection. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are based on best practices for handling similar potent, small-molecule inhibitors in a laboratory setting.[2][3] Always consult the specific SDS provided by the manufacturer before use.
Hazard Identification and Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves (double-gloving is recommended). | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn in addition to goggles when a splash hazard is present. | To protect eyes from splashes or airborne particles. |
| Skin and Body Protection | A fully buttoned lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. An N95 respirator may be necessary for handling solids outside of a fume hood. | To prevent inhalation of the compound as dust or aerosols. |
Operational Plan for Handling this compound
Strict protocols must be in place to prevent accidental exposure and maintain the integrity of the compound.
1. Designated Work Area:
-
All work with this compound, including weighing and solution preparation, should be conducted in a designated area within a certified chemical fume hood.
2. Weighing:
-
Use a balance inside a chemical fume hood or a containment enclosure.
-
Use anti-static weigh paper to minimize the generation of dust.
3. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
For dissolving the compound, it is often recommended to first use an organic solvent like DMSO and then dilute with an aqueous buffer.
4. Storage:
-
Keep containers tightly sealed in a cool, well-ventilated area.
-
Recommended storage temperature is often -20°C.
Experimental Workflow for Handling this compound
Caption: Workflow for safely handling this compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
1. Waste Segregation:
-
Do not mix this compound waste with non-hazardous materials.
-
Use a dedicated, clearly labeled, and sealed container for all solid and liquid waste.
2. Solid Waste:
-
Contaminated PPE (gloves, lab coats), weigh paper, and any other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.
3. Liquid Waste:
-
Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been verified.
4. Empty Containers:
-
Empty containers that held the pure compound should be managed as hazardous waste.
-
It is recommended to triple-rinse containers with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.
5. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
6. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.
-
Do not dispose of this chemical down the drain or in regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
